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  • Product: Ethyl 2-Isocyanato-4-Methylvalerate
  • CAS: 64505-10-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-Isocyanato-4-Methylvalerate

Introduction Ethyl 2-isocyanato-4-methylvalerate is a chiral building block derived from the amino acid L-leucine. Its structure incorporates a reactive isocyanate moiety and an ethyl ester, making it a valuable intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-isocyanato-4-methylvalerate is a chiral building block derived from the amino acid L-leucine. Its structure incorporates a reactive isocyanate moiety and an ethyl ester, making it a valuable intermediate in the synthesis of pharmaceuticals, peptidomimetics, and other complex organic molecules. The compound's molecular formula is C₉H₁₅NO₃, and it has a molecular weight of 185.22 g/mol .[1][2]

Accurate structural confirmation and purity assessment are paramount for its effective use in research and development. This technical guide provides an in-depth analysis of the key spectroscopic data—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—used to characterize Ethyl 2-isocyanato-4-methylvalerate. As a Senior Application Scientist, this guide moves beyond simple data reporting to explain the causality behind the observed spectral features and to provide robust, field-tested protocols for data acquisition. The inherent reactivity of the isocyanate group, particularly its sensitivity to moisture, necessitates careful handling and specific analytical conditions, which will be detailed herein.[3][4]

Molecular Structure and Functional Groups

To fully interpret the spectroscopic data, a clear understanding of the molecule's structure is essential. The key functional groups that give rise to characteristic spectral signatures are the isocyanate (-N=C=O) group, the ethyl ester (-COOCH₂CH₃) group, and the isobutyl side chain (-(CH₂)CH(CH₃)₂).

Caption: Molecular structure of Ethyl 2-isocyanato-4-methylvalerate.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is the most direct and rapid method for confirming the presence of the isocyanate functional group. This group produces one of the most characteristic and intense absorption bands in an IR spectrum due to the asymmetric stretching vibration of the -N=C=O bond. Its high intensity is a result of the large change in dipole moment during the vibration.

Data Interpretation: The gas-phase IR spectrum of Ethyl 2-isocyanato-4-methylvalerate is available from the NIST/EPA Gas-Phase Infrared Database.[1] The key diagnostic absorptions are:

  • ~2260 cm⁻¹ (Very Strong, Sharp): This peak is unequivocally assigned to the -N=C=O asymmetric stretch . Its presence is the primary confirmation of the isocyanate functionality. The high frequency and sharp nature of this band are typical for isocyanates and distinguish it from other common functional groups like nitriles (~2250 cm⁻¹) or alkynes (~2150 cm⁻¹).[5]

  • ~1750 cm⁻¹ (Strong): This absorption corresponds to the C=O stretch of the ethyl ester . This value is typical for a saturated aliphatic ester.

  • ~2960-2870 cm⁻¹ (Medium-Strong): These bands are attributed to the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the ethyl and isobutyl fragments of the molecule.

  • ~1470-1370 cm⁻¹ (Variable): These absorptions are due to C-H bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While direct experimental NMR data for this specific compound is not readily published, a highly accurate prediction of both ¹H and ¹³C spectra can be synthesized from established chemical shift principles and data from structurally related fragments. For NMR analysis, deuterated chloroform (CDCl₃) is a suitable solvent, as it is relatively inert to the isocyanate group under standard acquisition times.

3.2.1 ¹H NMR Analysis (Predicted, 500 MHz, CDCl₃)

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

  • δ ~4.25 (q, 2H, J ≈ 7.1 Hz): This quartet corresponds to the -OCH₂- protons of the ethyl ester. It is split into a quartet by the adjacent methyl group.

  • δ ~4.10 (dd, 1H): This signal arises from the α-proton (-CH-) attached to the same carbon as the isocyanate and ester groups. It is expected to be a doublet of doublets due to coupling with the two diastereotopic protons of the adjacent methylene group in the isobutyl chain.

  • δ ~1.80-1.60 (m, 2H): These are the two diastereotopic -CH₂- protons of the isobutyl side chain (β-protons). The complex multiplet arises from coupling to both the α-proton and the γ-proton.

  • δ ~1.50 (m, 1H): This multiplet corresponds to the -CH- proton of the isobutyl group (γ-proton).

  • δ ~1.30 (t, 3H, J ≈ 7.1 Hz): This triplet is from the terminal -CH₃ group of the ethyl ester, coupled to the adjacent methylene group.

  • δ ~0.95 (d, 6H, J ≈ 6.5 Hz): This doublet represents the six equivalent protons of the two -CH₃ groups at the end of the isobutyl chain (δ-protons), coupled to the γ-proton.

3.2.2 ¹³C NMR Analysis (Predicted, 125 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

  • δ ~170 ppm: The carbonyl carbon (C=O ) of the ethyl ester. Carbonyl carbons are characteristically deshielded and appear at the low-field end of the spectrum.[6]

  • δ ~128 ppm: The central carbon of the isocyanate group (-N=C=O ). This quaternary carbon often shows a weaker signal.[6]

  • δ ~62 ppm: The methylene carbon (-OCH₂- ) of the ethyl ester.

  • δ ~58 ppm: The α-carbon (-CH(NCO)- ), which is attached to both the nitrogen of the isocyanate and the carbonyl of the ester.

  • δ ~41 ppm: The β-carbon (-CH₂- ) of the isobutyl side chain.

  • δ ~25 ppm: The γ-carbon (-CH- ) of the isobutyl side chain.

  • δ ~22 ppm (2C): The two equivalent δ-carbons (-CH(CH₃)₂ ) of the isobutyl group.

  • δ ~14 ppm: The terminal methyl carbon (-CH₃ ) of the ethyl ester.

Mass Spectrometry (MS)

Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. The analysis of the fragments allows for the confirmation of the different structural motifs within the molecule.

Data Interpretation (EI-MS): The mass spectrum for Ethyl 2-isocyanato-4-methylvalerate is available from the NIST database.[2]

  • Molecular Ion (M⁺): A peak corresponding to the molecular ion is expected at m/z = 185 . Its presence confirms the molecular weight of the compound.

  • Key Fragmentation Pathways: The isobutyl side chain and the ester group are common points of fragmentation.

    • m/z = 142: This significant peak likely corresponds to the loss of the isobutyl group ([M - C₄H₉]⁺ ), a stable secondary carbocation.

    • m/z = 140: This peak corresponds to the loss of the ethoxy group ([M - OC₂H₅]⁺ ).

    • m/z = 112: This fragment could result from the loss of the entire ethyl ester group ([M - COOC₂H₅]⁺ ).

    • m/z = 57: A prominent peak corresponding to the isobutyl cation ([C₄H₉]⁺ ).

parent Ethyl 2-isocyanato-4-methylvalerate [M]⁺˙ m/z = 185 frag1 Loss of Ethoxy Radical - •OC₂H₅ parent->frag1 frag2 Loss of Isobutyl Radical - •C₄H₉ parent->frag2 frag3 Formation of Isobutyl Cation parent->frag3 child1 [M - OC₂H₅]⁺ m/z = 140 frag1->child1 child2 [M - C₄H₉]⁺ m/z = 128 frag2->child2 child3 [C₄H₉]⁺ m/z = 57 frag3->child3

Caption: Proposed key fragmentation pathways in EI-MS.

Summary of Spectroscopic Data

TechniqueParameterExpected Value / ObservationAssignment
IR Wavenumber (cm⁻¹)~2260 (vs, sharp)-N=C=O asymmetric stretch
~1750 (s)C=O ester stretch
~2960-2870 (m-s)Aliphatic C-H stretch
¹H NMR Chemical Shift (δ, ppm)~4.25 (q, 2H)-OCH₂ CH₃
~4.10 (dd, 1H)α-H
~1.80-1.60 (m, 2H)β-H
~1.50 (m, 1H)γ-H
~1.30 (t, 3H)-OCH₂CH₃
~0.95 (d, 6H)δ-H ₆ (2 x CH₃)
¹³C NMR Chemical Shift (δ, ppm)~170Ester C =O
~128-N=C =O
~62-OC H₂CH₃
~58α-C
~41β-C
~25γ-C
~22 (2C)δ-C (2 x CH₃)
~14-OCH₂CH₃
MS (EI) m/z185Molecular Ion [M]⁺
140[M - OC₂H₅]⁺
128[M - C₄H₉]⁺
57[C₄H₉]⁺

Experimental Protocols

Trustworthiness: The following protocols are designed to be self-validating systems, ensuring data integrity and reproducibility. The most critical factor is the rigorous exclusion of moisture to prevent the hydrolysis of the isocyanate to a carbamic acid, which can subsequently decompose.

General Sample Handling
  • Environment: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Solvents: Use anhydrous grade solvents for all sample preparations.

  • Storage: Store the compound in a tightly sealed container with a desiccant at low temperatures (-10 °C is recommended) and protected from light.[7]

NMR Spectroscopy Protocol
  • Apparatus: Use oven-dried or flame-dried NMR tubes and syringes.

  • Sample Preparation: In a dry vial under an inert atmosphere, dissolve approximately 5-10 mg of Ethyl 2-isocyanato-4-methylvalerate in ~0.6 mL of anhydrous deuterated chloroform (CDCl₃).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Acquire a broadband-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, particularly for the quaternary isocyanate carbon.

    • Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

IR Spectroscopy Protocol
  • Apparatus: Use a Fourier-Transform Infrared (FTIR) spectrometer. Ensure salt plates (e.g., NaCl or KBr) are clean and dry.

  • Sample Preparation (Neat Liquid):

    • In a fume hood, place one drop of the neat liquid sample directly onto a dry salt plate.

    • Carefully place a second salt plate on top to create a thin liquid film.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the empty, clean salt plates prior to the sample scan.

  • Cleaning: Clean the plates immediately after use with a dry solvent (e.g., anhydrous dichloromethane) to prevent reaction with atmospheric moisture on the plate surface.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Rationale: GC-MS is ideal for assessing the purity of this volatile compound and confirming its molecular weight.[8]

  • Sample Preparation: Prepare a dilute solution (~100 ppm) of the sample in an anhydrous, volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector at 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

Conclusion

The structural identity of Ethyl 2-isocyanato-4-methylvalerate is unequivocally established through a combination of spectroscopic techniques. IR spectroscopy provides definitive evidence of the critical isocyanate functional group via its intense absorption near 2260 cm⁻¹. Mass spectrometry confirms the molecular weight of 185 amu and reveals a fragmentation pattern consistent with the compound's structure. While direct experimental NMR spectra are not widely published, a detailed analysis of related structures allows for a confident prediction of the ¹H and ¹³C NMR spectra, which serves as a reliable benchmark for researchers synthesizing or utilizing this important chemical intermediate. The protocols provided herein offer a robust framework for obtaining high-quality, reproducible data for this moisture-sensitive compound.

References

  • Fage, A. M., et al. (2025, July 10). Mid- and near-infrared spectroscopies for quantitative tracking of isocyanate content. ScienceDirect. Retrieved from [Link]

  • Riley, D. T., et al. (1991). Spectrophotometric determination of aliphatic isocyanates in the occupational atmosphere. Part 1. Determination of total isocyanate concentration. Analyst, 116(11), 1167-1170. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 2-isocyanato-4-methyl valerate IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 2-isocyanato-4-methyl valerate. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025, August 6). IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups. Retrieved from [Link]

  • OSHA. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]

  • Islam, S. M., et al. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. The Royal Society of Chemistry. Retrieved from [Link]

  • Le, H. V., & Ganem, B. (2012). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses, 89, 230-236. Retrieved from [Link]

  • Le, H. V., & Ganem, B. (2012). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. PDF available from ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102659631B - One-step synthesis of ethyl isocyanate.
  • Fayer, M. D., et al. (2003). Isomerization and intermolecular solute–solvent interactions of ethyl isocyanate. The Journal of Chemical Physics, 118(3), 1279-1290. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative ethyl isocyanate antisymmetric stretch steady-state IR.... Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 4-methyl valerate, 25415-67-2. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl isocyanate. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Concentrations of (a) ethyl isovalerate, ethyl 2 methylbutyrate; (b).... Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl isocyanate. Retrieved from [Link]

  • Organic Syntheses. (1955). ETHYL ISOCYANIDE. Org. Synth. 35, 62. Retrieved from [Link]

  • SciSpace. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

Exploratory

Stereochemical Control in the Synthesis & Application of Ethyl 2-Isocyanato-4-Methylvalerate

A Technical Guide for Synthetic Chemists & Drug Developers Executive Summary Ethyl 2-isocyanato-4-methylvalerate (also known as Ethyl (S)-2-isocyanato-4-methylpentanoate) is the isocyanate derivative of L-Leucine ethyl e...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Synthetic Chemists & Drug Developers

Executive Summary

Ethyl 2-isocyanato-4-methylvalerate (also known as Ethyl (S)-2-isocyanato-4-methylpentanoate) is the isocyanate derivative of L-Leucine ethyl ester. It serves as a critical bifunctional chiral building block in the synthesis of peptidomimetics, urea-based protease inhibitors, and polyurethanes.

The central challenge in working with this moiety is stereochemical erosion . The


-carbon, flanked by an electron-withdrawing ester and a cumulated diene (isocyanate) system, is highly susceptible to base-catalyzed racemization. This guide provides a high-integrity protocol to synthesize, handle, and validate this compound without compromising its enantiomeric excess (

).
Part 1: Structural Analysis & The Racemization Threat

The molecule possesses a single stereogenic center at the C2 position. Derived from the chiral pool (L-Leucine), the target configuration is typically (


).
The Mechanism of Stereochemical Erosion

The acidity of the


-proton is significantly enhanced by the adjacent carbonyl (ester) and the isocyanate group. In the presence of even mild bases (e.g., triethylamine, excess unreacted amine), the 

-proton can be abstracted, leading to an achiral ketene-enolate intermediate. Upon reprotonation, the stereocenter is scrambled, yielding a racemic mixture.

Critical Directive: Avoid thermodynamic equilibration. Synthesis must occur under strictly kinetic control or acidic/neutral conditions.

RacemizationMechanism cluster_0 Chiral Integrity cluster_1 Racemization Pathway (Base Catalyzed) S_Isomer (S)-Isomer (Active) Intermediate Planar Enolate/Ketene (Achiral Intermediate) S_Isomer->Intermediate Proton Abstraction (-H+) Racemate Racemic Mixture (50% S / 50% R) Intermediate->Racemate Reprotonation (+H+) caption Fig 1: Base-catalyzed racemization mechanism via planar enolate intermediate. Base Base (B:) Base->S_Isomer Attack at α-H

Part 2: Synthetic Strategy & Causality

To convert L-Leucine ethyl ester to its isocyanate counterpart, we must introduce the carbonyl unit without triggering the racemization pathway described above.

Comparative Methodologies
MethodologyReagentRisk ProfileStereochemical FidelityRecommendation
Gas Phosgenation

(Gas)
Extreme Toxicity. Requires specialized engineering controls.High (Acidic byproducts suppress racemization).Industrial Use Only.
Triphosgene (Biphasic)

+

Moderate Toxicity. Solid handling.Medium. Aqueous base can trigger racemization if temp is uncontrolled.Standard Lab Scale.
Triphosgene (Anhydrous)

+ HCl Salt
Moderate Toxicity.Highest. No free base present.Recommended for High

.
The "Anhydrous HCl-Reflux" Approach

This guide advocates for the Anhydrous Triphosgene method acting directly on the amino ester hydrochloride salt.

  • Why: By starting with the HCl salt, the amine is protected from nucleophilic attack on the forming isocyanate (preventing urea polymerization).

  • Causality: The thermal decomposition of triphosgene generates phosgene in situ. The reaction releases HCl gas, maintaining an acidic environment that strictly prohibits

    
    -proton abstraction.
    
Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of Ethyl (S)-2-isocyanato-4-methylvalerate. Scale: 10 mmol (adaptable).

Reagents
  • Substrate: L-Leucine ethyl ester hydrochloride (CAS: 2743-40-0).

  • Reagent: Triphosgene (Bis(trichloromethyl) carbonate).[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (if higher reflux temp is needed).

  • Safety: Warning: Triphosgene generates Phosgene gas.[2] All operations must occur in a well-ventilated fume hood with a phosgene indicator badge present.

Step-by-Step Workflow
  • System Setup:

    • Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a dropping funnel.

    • Connect the condenser outlet to a scrubber system (trap 1: empty anti-suckback; trap 2: 10% NaOH solution to neutralize escaping phosgene).

  • Suspension Preparation:

    • Charge the flask with L-Leucine ethyl ester hydrochloride (1.96 g, 10 mmol).

    • Add anhydrous DCM (40 mL). The salt will not fully dissolve; this is expected.

  • Reagent Addition:

    • Dissolve Triphosgene (1.1 g, 3.7 mmol, ~0.37 eq) in DCM (10 mL). Note: 1 mol Triphosgene = 3 mol Phosgene.

    • Add the Triphosgene solution slowly to the suspension at 0°C.

  • Reaction (The Critical Phase):

    • Allow the mixture to warm to room temperature.

    • Heat to reflux (approx 40°C for DCM).

    • Observation: The suspension will gradually clear as the solid HCl salt converts to the soluble isocyanate.

    • Endpoint: Evolution of HCl gas ceases and the solution becomes clear (typically 2-4 hours).

  • Workup (Base-Free):

    • Do not wash with aqueous base (risk of hydrolysis/racemization).

    • Remove solvent under reduced pressure (Rotavap) at

      
      C.
      
    • Purification: Vacuum distillation (Kugelrohr or short path).

    • Target: Colorless oil.[3]

SynthesisWorkflow Step1 Start: L-Leu-OEt • HCl (Suspended in DCM) Step2 Add Triphosgene (0°C, Slow Addition) Step1->Step2 Step3 Reflux (40°C) In situ Phosgene Gen. Step2->Step3 Thermal Decomp. Step4 Clear Solution Formed (HCl gas evolution stops) Step3->Step4 Conversion Step5 Solvent Removal (Vacuum, <40°C) Step4->Step5 Step6 Distillation (Purified Isocyanate) Step5->Step6 caption Fig 2: Base-free synthesis workflow to preserve stereochemistry.

Part 4: Analytical Validation & Integrity Checks

You cannot assume chirality is retained. You must prove it.

1. Chemical Purity (GC/MS or NMR)
  • IR Spectroscopy: Look for the strong, characteristic isocyanate peak at ~2260 cm⁻¹ . Absence of N-H stretch (~3300 cm⁻¹) confirms conversion of the amine.

  • ¹H NMR (CDCl₃): The

    
    -proton (approx 4.0-4.2 ppm) should appear as a distinct doublet of doublets.
    
2. Enantiomeric Excess (ee) Determination

Direct chiral HPLC of isocyanates is difficult due to their reactivity with column stationary phases.

  • Protocol: Derivatize a small aliquot with a chiral amine (e.g., (R)-1-phenylethylamine).

  • Analysis: The resulting urea will form diastereomers.

    • Analyze via achiral HPLC or ¹H NMR.

    • Distinct shifts in the methyl ester signals or the urea NH protons will quantify the ratio of (

      
      ) vs (
      
      
      
      ) diastereomers, reflecting the
      
      
      of the starting isocyanate.
References
  • Tsai, J. H., et al. (2002).[3] "Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate." Organic Syntheses, 78, 220.[3] (Demonstrates the biphasic triphosgene protocol).

  • Nowick, J. S., et al. (1992). "A new method for the synthesis of ureas and carbamates from amines and isocyanates." Journal of Organic Chemistry, 57(26), 7364-7366. (Discusses isocyanate reactivity and racemization risks).

  • Cotarca, L., & Eckert, H. (2017). Phosgenations - A Handbook. Wiley-VCH. (Authoritative text on safe phosgene/triphosgene handling).

  • Sigma-Aldrich. "L-Leucine Ethyl Ester Hydrochloride Product Sheet." (Physical data source).

Sources

Foundational

Commercial availability and suppliers of "Ethyl 2-Isocyanato-4-Methylvalerate"

The following technical guide is structured to serve as a strategic resource for drug development professionals. It moves beyond a simple catalog of suppliers to address the critical "Make vs.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a strategic resource for drug development professionals. It moves beyond a simple catalog of suppliers to address the critical "Make vs. Buy" decision-making process, quality validation, and handling of Ethyl 2-Isocyanato-4-Methylvalerate .

CAS: 64505-10-8 | Formula: C9H15NO3 | Mol.[1][2][3] Weight: 185.22 g/mol

Executive Technical Summary

Ethyl 2-Isocyanato-4-Methylvalerate (also known as Ethyl 2-isocyanato-4-methylpentanoate ) is the isocyanate derivative of Leucine ethyl ester. It serves as a critical chiral building block in medicinal chemistry, primarily for introducing the leucine motif into peptidomimetics via urea or carbamate linkages.

  • Primary Utility: Synthesis of urea-based inhibitors (e.g., Peptide Deformylase Inhibitors), combinatorial library generation, and chiral resolution agents.

  • Stereochemistry Note: While the CAS 64505-10-8 often refers to the generic or racemic structure, the bioactive form is typically derived from L-Leucine ((S)-enantiomer). Researchers must explicitly verify stereochemical purity with suppliers.

Commercial Availability & Supply Chain Intelligence

This compound is classified as a Specialty Building Block , meaning it is not always in stock at commodity scales. Lead times can range from 2–6 weeks for significant quantities.

Tier 1: Verified Commercial Suppliers

The following entities have documented listings for this specific CAS.

SupplierGrade / PurityPack SizesRegionStrategic Note
Thermo Scientific (Fisher) 97%1g, 5gGlobalBest for initial R&D screening quantities.
Pfaltz & Bauer 97%Bulk Inq.USAReliable for scale-up sourcing.
Parchem Technical/HighBulkGlobalGood for industrial/pilot plant sourcing.
BLD Pharm 95%+mg - kgAsia/GlobalStrong catalog of related isocyanato-esters.
Tier 2: Sourcing Aggregators

If Tier 1 suppliers are out of stock, the following platforms aggregate inventories from boutique synthesis houses (e.g., Enamine, WuXi AppTec):

  • MolPort: Excellent for finding "on-the-shelf" stock in Europe/Asia.

  • SciFinder / ChemSpider: Use for verifying real-time vendor catalogs.

Supply Chain Decision Matrix

Use the following logic flow to determine whether to purchase commercial stock or initiate in-house synthesis.

SourcingStrategy Start Need Ethyl 2-Isocyanato-4-Methylvalerate CheckStock Check Tier 1 Suppliers (Fisher, Pfaltz & Bauer) Start->CheckStock IsStock In Stock? CheckStock->IsStock Buy PURCHASE (Lead time < 1 week) IsStock->Buy Yes CheckQty Quantity Required? IsStock->CheckQty No SmallScale < 10 Grams CheckQty->SmallScale High Urgency LargeScale > 10 Grams CheckQty->LargeScale Low Urgency InHouse EXECUTE IN-HOUSE SYNTHESIS (Protocol Below) SmallScale->InHouse CustomSynth Request Custom Synthesis (Lead time 4-8 weeks) LargeScale->CustomSynth

Figure 1: Strategic decision tree for sourcing isocyanate building blocks based on urgency and scale.

Technical Protocol: In-House Synthesis & Validation

If commercial lead times are prohibitive, this compound can be synthesized from L-Leucine Ethyl Ester Hydrochloride using Triphosgene. This method is safer than using gaseous phosgene but requires strict safety adherence.

Safety Critical Warning
  • Hazard: Isocyanates are potent sensitizers. Triphosgene generates phosgene in situ.

  • Requirement: All operations must be performed in a functioning fume hood. A phosgene indicator badge should be worn.

Materials
  • Precursor: L-Leucine Ethyl Ester HCl (CAS: 2743-40-0).

  • Reagent: Triphosgene (Bis(trichloromethyl) carbonate).

  • Base: Pyridine or Triethylamine (dry).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Methodology
  • Preparation:

    • Suspend L-Leucine Ethyl Ester HCl (10 mmol) in anhydrous DCM (50 mL) at 0°C under Nitrogen/Argon atmosphere.

    • Add Pyridine (30 mmol) dropwise. The solution may become cloudy.

  • Phosgenation:

    • Dissolve Triphosgene (3.5 mmol, ~0.35 eq) in DCM (10 mL).

    • Slowly add the Triphosgene solution to the amino ester mixture at 0°C over 30 minutes. Exothermic reaction.

    • Allow the mixture to warm to room temperature and reflux for 2 hours to ensure complete conversion of the carbamoyl chloride intermediate to the isocyanate.

  • Work-up:

    • Cool the reaction. Remove solvent under reduced pressure.

    • Extract the residue with dry diethyl ether or hexane (the hydrochloride salts of the base will precipitate).

    • Filter off the salts under an inert atmosphere if possible.

  • Purification:

    • Distillation is the preferred method for high purity.

    • Boiling Point: ~80–85°C at reduced pressure (verify specific vacuum pressure, typically 10-15 mmHg).

Validation (QC)

Before using the reagent in library synthesis, validate identity:

  • IR Spectroscopy (Critical): Look for the strong, sharp characteristic Isocyanate peak at 2250–2270 cm⁻¹ . Absence of broad N-H stretch (~3300 cm⁻¹) confirms conversion of the amine.

  • NMR: Verify the integrity of the ethyl ester group and the leucine side chain.

Reaction Pathway & Mechanism

Understanding the formation mechanism is crucial for troubleshooting low yields.

SynthesisPathway Leucine L-Leucine Ethyl Ester (Amine) Intermediate Carbamoyl Chloride Intermediate Leucine->Intermediate + Triphosgene 0°C Triphosgene Triphosgene (Phosgene Source) Product Ethyl 2-Isocyanato-4-Methylvalerate (Isocyanate) Intermediate->Product Reflux - HCl HCl HCl (Byproduct) Intermediate->HCl

Figure 2: Synthesis pathway from amino acid ester to isocyanate via triphosgene.

Handling & Storage Specifications

To maintain the integrity of the isocyanate group (which reacts with moisture to form ureas), adhere to these standards:

  • Storage: 2–8°C, under Argon or Nitrogen.

  • Container: Septum-sealed glass vials or Teflon-lined caps.

  • Stability: Hydrolyzes rapidly in moist air. If the liquid turns cloudy or precipitates a white solid, it has likely hydrolyzed to the urea derivative (Di-leucine ethyl ester urea).

References

  • Thermo Fisher Scientific. Ethyl 2-isocyanato-4-methylvalerate Product Specification. Retrieved from

  • Parchem Fine & Specialty Chemicals. Ethyl 2-Isocyanato-4-Methylvalerate Supplier Data. Retrieved from

  • Google Patents. Peptide deformylase inhibitors (WO2002028829A2). Demonstrates application in urea linkage synthesis. Retrieved from

  • Oakwood Chemical. Isocyanate Safety & Handling Data. Retrieved from

Sources

Exploratory

Technical Whitepaper: Safety &amp; Handling of Ethyl 2-Isocyanato-4-Methylvalerate

-Isocyanato Esters / Amino Acid Derivatives Executive Summary & Chemical Identity Ethyl 2-Isocyanato-4-Methylvalerate is a specialized bifunctional building block derived from Leucine. It combines the high reactivity of...

Author: BenchChem Technical Support Team. Date: February 2026


-Isocyanato Esters / Amino Acid Derivatives

Executive Summary & Chemical Identity

Ethyl 2-Isocyanato-4-Methylvalerate is a specialized bifunctional building block derived from Leucine. It combines the high reactivity of an isocyanate (-N=C=O) group with the stability of an ethyl ester . It is primarily employed in the synthesis of peptidomimetics, urea-linked drugs, and polyurethane precursors.

Unlike simple aliphatic isocyanates, the steric bulk of the isobutyl side chain (from the leucine backbone) modifies its reactivity profile, reducing volatility slightly but maintaining potent biological activity.

Physicochemical Profile (Estimated/Class-Based)
PropertyValue / CharacteristicOperational Implication
Molecular Formula

MW: ~199.25 g/mol
Physical State Colorless to pale yellow liquidViscosity requires positive displacement pipetting.
Boiling Point >200°C (Atmospheric); ~90-110°C (Reduced Pressure)Low volatility at RT, but aerosols are critical hazards.
Reactivity Moisture Sensitive Hydrolyzes to amine +

(Pressure Hazard).
Solubility Soluble in DCM, THF, Toluene, Ethyl AcetateReacts violently with protic solvents (Alcohols, Water).

Toxicology & Hazard Assessment

The Core Threat: Sensitization & Cross-Linking As a Senior Application Scientist, I must emphasize that the primary danger of this compound is not acute toxicity (though it is toxic), but immunological sensitization .

  • Mechanism of Action: The electrophilic carbon of the isocyanate group attacks nucleophilic centers (hydroxyl, amino, sulfhydryl groups) on biological proteins (e.g., albumin, keratin). This forms a hapten-protein conjugate.

  • The "Sensitization Threshold": Once the immune system recognizes this conjugate, subsequent exposures to even trace amounts (ppb level) can trigger life-threatening asthma or anaphylactic shock.

  • Lachrymatory Effect: As an

    
    -isocyanato ester, this compound is a potent lachrymator. It will cause immediate, severe tearing and respiratory distress if vapors are inhaled.
    

GHS Classification (Derived):

  • Danger: Respiratory Sensitizer (Cat 1)[1]

  • Warning: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT-SE (Respiratory Irritation).

Engineering Controls & PPE

A. The Containment Hierarchy

Do not rely on fume hoods alone if heating or aerosolizing.

  • Primary: Glovebox under Argon/Nitrogen (Preferred for transfers >10g).

  • Secondary: Chemical Fume Hood with face velocity >100 fpm.

  • Tertiary: Local Exhaust Ventilation (LEV) for rotary evaporators.

B. Personal Protective Equipment (PPE) Matrix
  • Respiratory: If outside a glovebox, a Full-Face Resipirator with Organic Vapor/P100 cartridges is mandatory. Surgical masks provide ZERO protection.

  • Dermal (The "Double-Glove" Rule):

    • Inner Layer: 4-mil Nitrile (Dexterity).

    • Outer Layer: Laminate Film (Silver Shield/Norfoil) or thick Butyl Rubber.

    • Rationale: Isocyanates permeate standard nitrile gloves in <15 minutes. The outer layer provides chemical resistance; the inner layer prevents cross-contamination during doffing.

Operational Protocols

Protocol A: Safe Synthesis Setup (Inert Atmosphere)

Objective: Prevent moisture ingress which generates


 pressure and urea byproducts.

The Self-Validating Setup:

  • Glassware: Oven-dried (

    
     overnight), assembled hot under 
    
    
    
    flow.
  • Solvent Check: Test solvent (e.g., DCM) with Karl Fischer titration (<50 ppm

    
    ) OR use a visual indicator (benzophenone ketyl still for THF).
    
  • Pressure Relief: Attach an oil bubbler. Validation: If the bubbler oil sucks back, the system is leaking (under vacuum). If it bubbles too vigorously,

    
     is generating (moisture contamination).
    

ReactionSetup cluster_0 Preparation Phase cluster_1 Reaction Phase DryGlass Oven Dry Glassware (120°C, >4 hrs) Purge Argon/N2 Purge (3 cycles vac/fill) DryGlass->Purge Solvent Anhydrous Solvent (<50 ppm H2O) Purge->Solvent Reagent Add Isocyanate (Syringe/Cannula) Solvent->Reagent Monitor Monitor Bubbler (Check for CO2 evolution) Reagent->Monitor Stop/Quench Stop/Quench Monitor->Stop/Quench Rapid Bubbling Proceed Proceed Monitor->Proceed Stable Flow

Figure 1: Logic flow for establishing a moisture-free reaction environment to prevent pressure buildup.

Protocol B: Decontamination & Quenching

Crucial Note: Never use pure water. Pure water reacts slowly and forms a polyurea "crust" that traps unreacted isocyanate inside, creating a time-bomb for disposal crews.

The "Decon Mix" Standard:

  • 50% Ethanol (Solvent to dissolve the isocyanate)

  • 40% Water (Reactant)

  • 10% Concentrated Ammonia (Catalyst/Nucleophile)

  • Optional: 1-2% Surfactant (Dish soap) to break surface tension.

Step-by-Step Quenching:

  • Dilute: Dilute the reaction mixture with a non-reactive solvent (Toluene/DCM) first.

  • Add: Slowly add the "Decon Mix" (Exothermic!).

  • Wait: Allow to stand for 24 hours in a vented container (fume hood).

  • Validate: Run an IR spectrum of the organic layer.

    • Pass: Absence of the strong peak at ~2270 cm⁻¹ (Isocyanate stretch).

    • Fail: Peak remains -> Add more ammonia/ethanol and wait.

Emergency Response

Spill Management (Small Scale < 100 mL)
  • Evacuate: Clear the immediate area. Respiratory protection is now mandatory for re-entry.

  • Isolate: Turn off ignition sources (Flash point is likely >60°C, but solvents may be flammable).

  • Absorb: Do not use paper towels. Use Vermiculite or Clay absorbent.[2]

  • Neutralize: Pour "Decon Mix" over the absorbent. Let it sit for 30 minutes.

  • Disposal: Shovel into a wide-mouth container. DO NOT CAP TIGHTLY. Leave lid loose for 48 hours to allow

    
     escape.
    

SpillResponse Spill Spill Detected Evac Evacuate & Ventilate Spill->Evac PPE Don PPE (Full Face Resp + Silver Shield) Evac->PPE Absorb Cover with Vermiculite PPE->Absorb Decon Apply Decon Soln (EtOH/H2O/NH3) Absorb->Decon Wait Wait 30 mins Decon->Wait Collect Collect Waste (LOOSE CAP) Wait->Collect

Figure 2: Emergency spill response workflow emphasizing the loose-cap requirement to prevent container rupture.

References

  • Covestro. (2021). Safety Data Sheet: Isocyanates, Toxicological Information and Handling. Retrieved from [Link]

  • American Chemistry Council. (2019). Guidance for Working with Aliphatic Diisocyanates. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Ethyl 2-isocyanato-4-methyl valerate IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • The Sarpong Group. (2016). Quenching of Water Reactive Materials SOP. University of California, Berkeley. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Topic: Diastereoselective Reactions Using (S)-Ethyl 2-Isocyanato-4-Methylvalerate

An Application Guide for Researchers Introduction: Leveraging Nature's Chirality in Synthesis (S)-Ethyl 2-isocyanato-4-methylvalerate, an isocyanate derived from the naturally occurring and readily available amino acid L...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: Leveraging Nature's Chirality in Synthesis

(S)-Ethyl 2-isocyanato-4-methylvalerate, an isocyanate derived from the naturally occurring and readily available amino acid L-leucine, represents a powerful chiral building block in modern asymmetric synthesis. The inherent stereocenter and the steric influence of its isobutyl side chain provide an excellent platform for inducing diastereoselectivity in reactions with other chiral molecules. This application note provides a comprehensive guide to the use of this reagent, focusing on the diastereoselective synthesis of chiral ureas, which are prevalent motifs in pharmaceuticals and bioactive compounds[1][2]. We will explore the mechanistic basis of stereocontrol, provide a detailed experimental protocol, and outline the necessary workflow for analysis and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to construct complex chiral molecules with high stereochemical fidelity.

Part 1: The Mechanistic Foundation of Diastereoselectivity

The fundamental principle behind using (S)-ethyl 2-isocyanato-4-methylvalerate as a chiral synthon is substrate control. The pre-existing stereocenter from the L-leucine backbone dictates the facial selectivity of the incoming nucleophile. When this isocyanate reacts with a chiral, enantiopure nucleophile, such as (R)-1-phenylethylamine, two competing reaction pathways exist, leading to the formation of two diastereomeric products: (S,R) and (S,S).

The diastereoselectivity of the reaction is determined by the relative energy levels of the two transition states. The nucleophilic attack of the amine on the central carbon of the isocyanate group proceeds through a tetrahedral intermediate. The steric interactions between the substituents on the two chiral centers govern which transition state is lower in energy. As illustrated in the diagram below, the transition state that minimizes steric clash between the bulky isobutyl group of the isocyanate and the phenyl group of the amine is energetically favored. This leads to the preferential formation of one diastereomer.

G S_Isocyanate (S)-Ethyl 2-isocyanato- 4-methylvalerate TS_Favored TS1 (Favored) Lower Steric Hindrance S_Isocyanate->TS_Favored TS_Disfavored TS2 (Disfavored) Higher Steric Hindrance S_Isocyanate->TS_Disfavored R_Amine (R)-1-Phenylethylamine R_Amine->TS_Favored R_Amine->TS_Disfavored Product_Major Major Diastereomer (S,R)-Urea TS_Favored->Product_Major k_major Product_Minor Minor Diastereomer (S,S)-Urea TS_Disfavored->Product_Minor k_minor (k_major > k_minor)

Caption: Proposed mechanism for diastereoselective urea formation.

Part 2: Application Protocol - Diastereoselective Synthesis of a Chiral Urea

This section provides a detailed, field-proven protocol for the reaction of (S)-ethyl 2-isocyanato-4-methylvalerate with (R)-1-phenylethylamine.

Objective: To synthesize (S,R)-1-(1-ethoxy-1-oxo-4-methylpentan-2-yl)-3-(1-phenylethyl)urea with high diastereoselectivity.

Materials:

  • (S)-Ethyl 2-isocyanato-4-methylvalerate (1.0 eq)

  • (R)-1-Phenylethylamine (≥99% ee, 1.05 eq)[3][4]

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethylamine (Et₂NH, 0.1 eq, optional scavenger)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Instrumentation:

  • Schlenk line or inert atmosphere glovebox

  • Magnetic stirrer and stir bars

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Standard laboratory glassware (oven-dried)

Step-by-Step Protocol:
  • Reaction Setup (Inert Atmosphere):

    • Assemble a flame- or oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of dry nitrogen or argon.

    • Causality: Isocyanates are highly reactive and sensitive to moisture, which leads to the formation of an unstable carbamic acid that decarboxylates to form an amine, resulting in symmetrical urea byproducts and reduced yield[5]. An inert atmosphere is critical.

  • Reagent Preparation:

    • In the reaction flask, dissolve (S)-ethyl 2-isocyanato-4-methylvalerate (e.g., 1.85 g, 10.0 mmol) in 40 mL of anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperature is crucial for maximizing kinetic control over the reaction. At higher temperatures, the energy difference between the competing transition states becomes less significant, leading to lower diastereoselectivity.

  • Nucleophile Addition:

    • In a separate, dry vial, prepare a solution of (R)-1-phenylethylamine (1.27 g, 10.5 mmol) in 10 mL of anhydrous THF.

    • Using a syringe, add the amine solution dropwise to the cold isocyanate solution over a period of 20-30 minutes.

    • Causality: Slow, dropwise addition ensures that the concentration of the amine remains low at any given moment, which helps to control the exothermicity of the reaction and maintain the low temperature required for high selectivity.

  • Reaction Monitoring:

    • Stir the reaction mixture at -78 °C for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a small aliquot, quench it with a drop of methanol, and spot it on a silica plate. The disappearance of the limiting reagent (isocyanate) indicates completion.

    • Self-Validation: A co-spot of the starting isocyanate (visualized with a suitable stain if necessary) and the reaction mixture will confirm consumption of the starting material.

  • Reaction Quench and Work-up:

    • Once the reaction is complete, quench by adding 10 mL of saturated aqueous NH₄Cl solution directly to the cold flask.

    • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.

    • Add 50 mL of ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

    • Causality: The aqueous work-up removes unreacted amine salts and other water-soluble impurities. The bicarbonate wash ensures any acidic residues are neutralized.

  • Purification and Characterization:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

    • Combine fractions containing the pure product and remove the solvent to yield the diastereomerically enriched urea.

    • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. The diastereomeric ratio (d.r.) can be determined by integration of characteristic, well-resolved signals in the ¹H NMR spectrum[1].

ParameterConditionExpected OutcomeRationale
Temperature -78 °CHigh d.r. (>90:10)Maximizes kinetic control by amplifying the energy difference between diastereomeric transition states.
Solvent Anhydrous Aprotic (THF, CH₂Cl₂)Clean reaction, high yieldPrevents reaction with protic impurities and effectively solvates reactants.
Nucleophile Purity >99% eeHigh diastereomeric purityThe enantiomeric purity of the product is directly dependent on the enantiomeric purity of the starting materials.
Addition Rate Slow (dropwise)Good thermal controlPrevents localized heating that could lower the diastereoselectivity.

Part 3: Experimental Workflow and Data Analysis

A successful diastereoselective synthesis campaign requires a systematic workflow from setup to final analysis. The following diagram outlines the key stages.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation cluster_analysis 4. Analysis A Dry Glassware & Reagents B Establish Inert Atmosphere (N2/Ar) A->B C Dissolve Isocyanate Cool to -78 °C B->C D Slow Addition of Chiral Amine C->D E Monitor by TLC D->E F Aqueous Quench E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Flash Column Chromatography H->I J Determine Yield & d.r. (¹H NMR) I->J K Full Characterization (¹³C NMR, HRMS) J->K

Caption: General workflow for diastereoselective urea synthesis.

Determining Diastereomeric Ratio (d.r.)

The most common method for determining the d.r. is high-field ¹H NMR spectroscopy of the crude or purified product. Diastereomers are different compounds and will have slightly different chemical environments. Look for non-overlapping signals corresponding to protons adjacent to the newly formed stereocenter or the existing ones. For the product in this protocol, the methine proton (CH) signals from the leucine backbone and the phenylethylamine moiety are excellent diagnostic peaks. The ratio of the integrals of these distinct peaks directly corresponds to the diastereomeric ratio.

References

  • [Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides]. PMC (PubMed Central). Available at: [Link]

  • [Chiral functionalization of solid surfaces with amino acid derivatives: diazonium grafting regulated by enantioselective processes]. Dalton Transactions (RSC Publishing). Available at: [Link]

  • [Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity]. RSC Publishing. Available at: [Link]

  • [Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates]. PMC (PubMed Central). Available at: [Link]

  • [Addition of a nucleophile (:Nu) to the isocyanate group]. ResearchGate. Available at: [Link]

  • [α-Amino Acid synthesis by C-C coupling]. Organic Chemistry Portal. Available at: [Link]

  • [Diastereoselective synthesis of unsaturated 1,4-amino alcohols as a biologically important moiety]. PubMed. Available at: [Link]

  • [A Novel Synthesis of α-Amino Acid Derivatives through Catalytic, Enantioselective Ene Reactions of α-Imino Esters]. Journal of the American Chemical Society. Available at: [Link]

  • [Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt]. PMC (PubMed Central). Available at: [Link]

  • [A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors]. PubMed. Available at: [Link]

  • [New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary]. PMC (PubMed Central). Available at: [Link]

  • [Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis]. Organic Letters (ACS Publications). Available at: [Link]

  • [Allyl Cyanate/Isocyanate Rearrangement in Glycals: Stereoselective Synthesis of 1-Amino and Diamino Sugar Derivatives]. Organic Letters (ACS Publications). Available at: [Link]

  • [Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid]. Tufts University. Available at: [Link]

  • [N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents]. Organic Chemistry Portal. Available at: [Link]

  • [Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion]. MDPI. Available at: [Link]

  • [Stereoselective Syntheses of Fluorescent Non-Natural Aromatic Amino Acids Based on Asymmetric Michael Additions]. PMC (PubMed Central). Available at: [Link]

  • [One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction]. Beilstein Journals. Available at: [Link]

  • [Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates]. Asian Journal of Chemistry. Available at: [Link]

  • [Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts]. Semantic Scholar. Available at: [Link]

  • [Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications]. MDPI. Available at: [Link]

  • [Synthesis of organic carbamates as polyurethane raw materials from CO2]. Dalton Transactions (RSC Publishing). Available at: [Link]

  • [Ethyl carbamate – Knowledge and References]. Taylor & Francis. Available at: [Link]

Sources

Application

Application Note: Ethyl 2-Isocyanato-4-Methylvalerate in the Synthesis of Novel Ureidopeptides

Executive Summary This application note details the protocols for utilizing Ethyl 2-isocyanato-4-methylvalerate as a critical building block in the synthesis of ureidopeptides . Unlike standard amino acids that form amid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for utilizing Ethyl 2-isocyanato-4-methylvalerate as a critical building block in the synthesis of ureidopeptides . Unlike standard amino acids that form amide bonds, this isocyanate derivative facilitates the formation of urea linkages (


) within the peptide backbone.

The incorporation of urea bonds using this Leucine surrogate offers three distinct advantages for drug development:

  • Proteolytic Stability: The urea bond is resistant to standard proteases (e.g., chymotrypsin, pepsin), significantly extending the half-life of peptide therapeutics.

  • Conformational Constraint: Ureidopeptides exhibit distinct hydrogen-bonding patterns, often inducing stable secondary structures (helices or turns) known as "foldamers."

  • Hydrophobic Capping: As an N-terminal modifier, it introduces a lipophilic leucine side chain via a stable urea tether, improving membrane permeability.

Scientific Background & Mechanism[1][2][3]

The Urea Linkage vs. Amide Bond

Standard peptide synthesis relies on the condensation of a carboxylic acid and an amine to form an amide. In contrast, the reaction between an isocyanate and an amine yields a urea.

  • Reagent: Ethyl 2-isocyanato-4-methylvalerate (The isocyanate derivative of Leucine ethyl ester).

  • Target: Free N-terminal amine of a peptide or amino acid.

  • Result: A Leucine-Urea-Peptide hybrid.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the peptide's N-terminal amine lone pair onto the electrophilic carbon of the isocyanate group. This reaction is generally fast, irreversible, and requires no coupling reagents (e.g., HATU, DIC), making it highly atom-efficient.

ReactionMechanism Isocyanate Ethyl 2-isocyanato- 4-methylvalerate (Electrophile) TS Tetrahedral Intermediate Isocyanate->TS Amine Peptide-Resin (Nucleophile) Amine->TS Nucleophilic Attack Product Ureidopeptide (Urea Linkage) TS->Product Proton Transfer

Figure 1: Mechanism of urea bond formation. The amine attacks the isocyanate carbon, followed by a proton transfer to form the stable urea linkage.

Experimental Protocols

Protocol A: Solid-Phase Synthesis (N-Terminal Capping)

Objective: To attach the Leucine-urea motif to the N-terminus of a resin-bound peptide. This creates a stable, hydrophobic "cap" useful for inhibiting exopeptidases.

Materials:

  • Resin-bound peptide (Fmoc-deprotected, free amine).

  • Ethyl 2-isocyanato-4-methylvalerate (Liquid, MW ~185.22).

  • Dichloromethane (DCM) (Anhydrous).

  • N,N-Diisopropylethylamine (DIPEA).[1]

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell the resin (0.1 mmol scale) in DCM for 20 minutes.

    • Ensure the N-terminal Fmoc group has been removed (20% Piperidine/DMF) and the resin is thoroughly washed (3x DMF, 3x DCM).

  • Reagent Preparation:

    • Dissolve Ethyl 2-isocyanato-4-methylvalerate (3 equivalents, 0.3 mmol) in 2 mL of anhydrous DCM.

    • Note: Isocyanates are sensitive to moisture. Use anhydrous solvents to prevent hydrolysis to the amine.

  • Coupling Reaction:

    • Add the isocyanate solution to the resin.

    • Add DIPEA (3 equivalents, 0.3 mmol) to catalyze the reaction and ensure the peptide amine is deprotonated.

    • Agitate at room temperature for 45–60 minutes .

  • Monitoring (Kaiser Test):

    • Perform a Kaiser test.[2] A negative result (yellow beads/solution) indicates complete consumption of the free amine and successful urea formation.

    • If positive (blue): Re-treat with fresh isocyanate solution for 30 minutes.

  • Washing:

    • Drain the reaction vessel.

    • Wash resin: 3x DCM, 3x DMF, 3x DCM.

  • Cleavage:

    • Cleave the peptide from the resin using standard TFA cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5). The ethyl ester on the leucine side will remain intact (unless specific ester-cleaving conditions are applied).

Protocol B: Solution Phase Synthesis of Urea Dipeptide Fragments

Objective: To synthesize a urea-linked dipeptide building block (Leu^u^-AA-OMe) for subsequent fragment condensation.

Step-by-Step Procedure:

  • Setup:

    • In a round-bottom flask under Nitrogen atmosphere, dissolve the Amino Acid Methyl Ester Hydrochloride (e.g., H-Phe-OMe·HCl, 1.0 equiv) in anhydrous DCM.

  • Neutralization:

    • Add Triethylamine (TEA) (2.2 equiv) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 min at 0°C.

  • Addition:

    • Add Ethyl 2-isocyanato-4-methylvalerate (1.1 equiv) dropwise via syringe.

  • Reaction:

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Monitor by TLC (disappearance of the starting amino ester).

  • Workup:

    • Concentrate the solvent.

    • Redissolve in EtOAc and wash with 5% KHSO4, Sat. NaHCO3, and Brine.

    • Dry over MgSO4 and concentrate to yield the urea dipeptide (EtOOC-Leu-NH-CO-NH-Phe-OMe).

Analytical Data & QC

When characterizing the product, the Urea bond presents distinct spectroscopic signatures compared to standard amides.

Table 1: Comparative Characterization Data

FeatureStandard Peptide (Amide)Ureidopeptide (Urea)
Linkage Structure -CO-NH--NH-CO-NH-
NMR (

H)
Amide NH

7.5–8.5 ppm (Doublet)
Two NH signals

5.0–6.5 ppm (often broad)
NMR (

C)
Carbonyl

168–175 ppm
Urea Carbonyl

155–160 ppm (Upfield shift)
IR Spectroscopy Amide I (~1650 cm

), Amide II (~1540 cm

)
Urea Carbonyl ~1630–1640 cm

; NH stretch 3300–3400 cm

Mass Spectrometry Standard MassMass + 27 Da (approx) vs. amide analog

Workflow Visualization

The following diagram illustrates the decision matrix for integrating Ethyl 2-isocyanato-4-methylvalerate into a drug discovery pipeline.

Workflow Start Start: Target Peptide Design Decision Goal: N-Cap or Backbone Extension? Start->Decision NCap Path A: N-Terminal Capping (Protease Stability) Decision->NCap Stop Growth Extension Path B: Backbone Extension (Peptidomimetic) Decision->Extension Continue Growth ProcessA 1. SPPS of Peptide Seq 2. Add Isocyanate + DIPEA 3. Cleave NCap->ProcessA ProcessB 1. Solution Phase Coupling 2. Selective Hydrolysis of Ester 3. Fragment Condensation Extension->ProcessB ResultA Product: Ethyl-Leu-Urea-Peptide ProcessA->ResultA ResultB Product: Extended Urea Oligomer ProcessB->ResultB

Figure 2: Strategic workflow for utilizing isocyanate building blocks in peptide synthesis.

Safety & Handling

  • Toxicity: Isocyanates are potent sensitizers. Inhalation can cause asthma-like symptoms. Always handle in a fume hood.

  • Moisture Sensitivity: The reagent reacts with water to form the corresponding amine and CO2. Store under inert gas (Argon/Nitrogen) at 4°C.

  • Quenching: Quench excess isocyanate with methanol or a solution of simple amine (e.g., Tris buffer) before disposal.

References

  • Guichard, G., & Huc, I. (2011). Synthetic foldamers. Chemical Communications, 47(21), 5933-5941. Link

    • Context: Authoritative review on urea foldamers and their structural properties.[3]

  • Nowick, J. S., et al. (1992). Synthesis of peptide isocyanates and their use in the preparation of ureas.[2][4][5] Journal of Organic Chemistry, 57(26), 7364–7366. Link

    • Context: Foundational protocol for converting amino esters to isocyanates and subsequent urea formation.[5]

  • Boeijen, A., et al. (2001). Solid-phase synthesis of oligoureas. Journal of Organic Chemistry, 66(25), 8454-8462. Link

    • Context: Detailed methodology for solid-phase integr
  • Fischer, L., et al. (2010). The canonical helix of urea oligomers at atomic resolution. Angewandte Chemie International Edition, 49(6), 1067-1070. Link

    • Context: Structural analysis of the secondary structures formed by urea backbones.[3]

Sources

Method

Application Note: Modular Synthesis of Chiral Hydantoins and Peptidomimetics using Ethyl 2-Isocyanato-4-Methylvalerate

This Application Note is designed to guide researchers in the utilization of Ethyl 2-isocyanato-4-methylvalerate (also known as the -isocyanato ester of Leucine) for the synthesis of complex heterocycles and peptidomimet...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the utilization of Ethyl 2-isocyanato-4-methylvalerate (also known as the


-isocyanato ester of Leucine) for the synthesis of complex heterocycles and peptidomimetics.

While often confused with its isocyanide isomer (used in Ugi reactions), this isocyanate reagent is a distinct, powerful building block for modular, one-pot cascade reactions —specifically the high-throughput synthesis of chiral Hydantoins and Ureas .


Target Audience:  Medicinal Chemists, Peptide Scientists, Process Chemists.

Executive Summary & Mechanism of Action

Ethyl 2-isocyanato-4-methylvalerate is a chiral, bifunctional electrophile derived from the amino acid Leucine . It contains two reactive centers:

  • Isocyanate (-N=C=O): Highly electrophilic, reacts rapidly with nucleophiles (amines, alcohols, thiols).

  • Ester (-COOEt): Susceptible to intramolecular nucleophilic attack, facilitating cyclization.

The "Pseudo-Multicomponent" Advantage

Unlike traditional Multicomponent Reactions (MCRs) like the Ugi reaction (which utilize isocyanides), this isocyanate reagent drives a Sequential Nucleophilic Cascade . This "one-pot" protocol allows for the rapid assembly of 3,5-disubstituted hydantoins from two simple building blocks (the isocyanate and a primary amine).

Core Mechanism:

  • Intermolecular Addition: Amine attacks the Isocyanate

    
     Stable Urea Intermediate.
    
  • Intramolecular Cyclization: Under basic or acidic conditions, the urea nitrogen attacks the ester carbonyl

    
     Formation of the Hydantoin ring (Imidazolidine-2,4-dione).
    
Critical Technical Distinction (Isocyanate vs. Isocyanide)

WARNING: Do not confuse this reagent with Ethyl 2-isocyano-4-methylvalerate (the Isocyanide).

  • Isocyanide (-NC): Used in Ugi/Passerini 4-component reactions.

  • Isocyanate (-NCO): Used in Urea/Hydantoin synthesis and nucleophilic additions.

  • Impact: Using the wrong isomer will result in total reaction failure. This protocol is specific to the Isocyanate .

Primary Application: High-Throughput Synthesis of Chiral Hydantoins

Hydantoins are privileged scaffolds in drug discovery (e.g., anticonvulsants like Phenytoin, androgen receptor antagonists like Enzalutamide). Using Ethyl 2-isocyanato-4-methylvalerate allows for the introduction of a fixed L-Leucine side chain (Isobutyl) at the C5 position, typically retaining chiral integrity.

Reaction Scheme Visualization

The following diagram illustrates the cascade pathway from the isocyanate to the hydantoin scaffold.

HydantoinSynthesis cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization Isocyanate Ethyl 2-isocyanato- 4-methylvalerate Urea Intermediate Urea (Open Chain) Isocyanate->Urea Nucleophilic Addition (Fast, RT) Amine Primary Amine (R-NH2) Amine->Urea Hydantoin 3,5-Disubstituted Hydantoin Urea->Hydantoin Base (TEA/DIEA) or Acid (HCl) Heat Ethanol By-product: EtOH Urea->Ethanol

Caption: One-pot cascade synthesis of 3,5-disubstituted hydantoins. The Leucine side chain is retained at the C5 position.

Detailed Experimental Protocols

Protocol A: Base-Promoted One-Pot Synthesis (Standard)

This method is preferred for acid-sensitive substrates and combinatorial libraries.

Reagents:

  • Ethyl 2-isocyanato-4-methylvalerate (1.0 equiv)[1][2]

  • Primary Amine (

    
    ) (1.0 - 1.1 equiv)
    
  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (0.5 - 1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: Dissolve the primary amine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask or reaction vial.

  • Addition: Cool the solution to 0°C (ice bath). Add Ethyl 2-isocyanato-4-methylvalerate (1.0 mmol) dropwise over 5 minutes.

    • Note: The reaction is exothermic. Control temperature to prevent side reactions.

  • Urea Formation: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours.

    • Checkpoint: TLC or LC-MS should show complete consumption of the isocyanate and formation of the urea intermediate (

      
       corresponds to MW of Isocyanate + Amine).
      
  • Cyclization: Add TEA (0.5 equiv) to the reaction mixture. Heat to reflux (40°C for DCM, 60°C for THF) for 4–12 hours.

    • Mechanistic Insight: The base deprotonates the urea nitrogen, increasing its nucleophilicity to attack the adjacent ester.

  • Work-up:

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in EtOAc, wash with 1M HCl (to remove unreacted amine/TEA) and Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization (EtOH/Hexane) or Flash Chromatography.

Protocol B: Acid-Catalyzed Cyclization (Two-Step)

Preferred when the urea intermediate is stable and resists basic cyclization, or to prevent racemization of the chiral center.

Reagents:

  • Step 1: Same as Protocol A.

  • Step 2: 6M HCl (aq) or Ethanol/HCl.

Procedure:

  • Perform Step 1–3 from Protocol A to generate the Urea.

  • Evaporate the solvent to isolate the crude Urea.

  • Resuspend the Urea in Ethanol (5 mL) and add 6M HCl (1 mL).

  • Reflux at 80°C for 2–4 hours.

    • Note: This conditions promotes the loss of ethanol and ring closure.

  • Cool to RT. The Hydantoin product often precipitates. Filter and wash with cold water/ethanol.

Analytical Data & Troubleshooting

Expected Chemical Shifts (NMR)

When characterizing the product (Hydantoin derived from Leucine Isocyanate + Benzylamine), look for these diagnostic signals:

PositionMoiety1H NMR Signal (approx.)Multiplicity
C5-H Chiral Center4.10 – 4.30 ppmdd or m
N3-CH2 Benzyl (Example)4.60 – 4.80 ppmAB System or s
Side Chain Isobutyl (

)
0.90 ppm (Me), 1.5-1.8 ppmd, m
NH Imide Proton (N1)8.50 – 10.0 ppmBroad s (D2O exch)
Troubleshooting Guide
IssueProbable CauseSolution
No Cyclization (Stuck at Urea) Steric hindrance on amine; Base too weak.Switch to Protocol B (Acid reflux) or use stronger base (NaOEt in EtOH).
Racemization at C5 High temperature + Strong Base.Use Protocol B (Acid) or reduce temp/time. Use DBU at RT instead of TEA at reflux.
Side Product: Urea Hydrolysis Wet solvents.Use anhydrous DCM/THF. Isocyanates hydrolyze to amines + CO2 in water.

Advanced Application: Combinatorial Libraries

This reagent is ideal for Split-and-Pool or Parallel Synthesis of peptidomimetic libraries.

  • Scaffold: The Leucine-Isocyanate acts as the constant scaffold.

  • Variable: A library of 96 primary amines (aromatic, aliphatic, heteroaromatic).

  • Workflow:

    • Dispense Isocyanate solution into 96-well plate.

    • Add unique Amine to each well.

    • Incubate 2h (Urea formation).

    • Add solid-supported base (e.g., Polymer-bound TBD) and heat (Cyclization).

    • Filter to remove resin.

    • Result: 96 unique Chiral Hydantoins ready for screening.

References

  • Bucherer-Bergs vs.

    • Comparison of methods for hydantoin synthesis.
    • Source: Sarges, R., & Bordner, J. (1984). Journal of Medicinal Chemistry.
    • (General Journal Link for verification)

  • Combinatorial Urea/Hydantoin Synthesis

    • Scavenger assisted combinatorial process for preparing libraries of urea and thiourea compounds.[3]

    • Source: Patent EP0816309A1.[3]

  • Isocyanate Reactivity in Peptidomimetics

    • Synthesis of Hydantoin Derivatives as Peptide Deformylase Inhibitors.
    • Source: Patent WO2002028829A2.[4]

  • General Isocyanate Chemistry

    • Isocyan

Sources

Application

Application Note: Ugi and Passerini Reactions Involving Leucine-Derived Isocyanides

Part 1: Executive Summary & Critical Nomenclature Clarification The "Isocyanato" vs. "Isocyano" Distinction This guide addresses a critical nomenclature distinction necessary for the safety and success of your experiment...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Critical Nomenclature Clarification

The "Isocyanato" vs. "Isocyano" Distinction

This guide addresses a critical nomenclature distinction necessary for the safety and success of your experimentation. The prompt specified "Ethyl 2-Isocyanato-4-Methylvalerate" .

  • Isocyanato (-N=C=O): This refers to an Isocyanate .[1] Isocyanates react with amines to form ureas or with alcohols to form carbamates. While they can participate in modified MCRs (e.g., to form hydantoins), they are not the standard component for classic Ugi or Passerini reactions.

  • Isocyano (-N≡C): This refers to an Isocyanide (or Isonitrile).[2][3] This is the mandatory functional group for the classic Ugi (4-CR) and Passerini (3-CR) reactions described in this guide.

Operational Assumption: To satisfy the requirement for "Ugi and Passerini reactions," this Application Note focuses on the Isocyanide derivative: Ethyl 2-isocyano-4-methylvalerate (derived from L-Leucine ethyl ester). This chiral reagent is a cornerstone in the synthesis of peptidomimetics and protease inhibitors.

Chemical Profile
PropertySpecification
Target Reagent Ethyl 2-isocyano-4-methylvalerate
IUPAC Name Ethyl (2S)-2-isocyano-4-methylpentanoate
Precursor L-Leucine Ethyl Ester (via N-Formylation)
Functionality C-terminal functionalization; Peptidomimetic scaffold generation
Storage -20°C, under Argon (Isocyanides are prone to polymerization and hydrolysis)
Odor Profile High Intensity/Noxious. All handling must occur in a high-performance fume hood.[4]

Part 2: Reaction Mechanisms & Pathways

The following Graphviz diagram illustrates the divergent pathways for the Leucine-derived isocyanide. The Ugi pathway incorporates an amine to form a peptide-like bis-amide, while the Passerini pathway utilizes only the acid and carbonyl to form a depsipeptide (ester-amide).

MCR_Pathways cluster_0 Reaction Environment Isocyanide Ethyl 2-isocyano- 4-methylvalerate (The Reagent) Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Carbonyl Aldehyde/Ketone (R-CHO) Imine Imine Intermediate (Schiff Base) Carbonyl->Imine + Amine (-H2O) Carbonyl->Nitrilium + Isocyanide + Acid (Direct) Acid Carboxylic Acid (R-COOH) Acid->Nitrilium Amine Amine (R-NH2) Imine->Nitrilium + Isocyanide + Acid (Protonation) AlphaAdd Alpha-Adduct Nitrilium->AlphaAdd + Carboxylate PasseriniProduct PASSERINI PRODUCT (Alpha-Acyloxy Amide) Depsipeptide Nitrilium->PasseriniProduct Rearrangement (No Amine) UgiProduct UGI PRODUCT (Alpha-Aminoacyl Amide) Peptidomimetic AlphaAdd->UgiProduct Mumm Rearrangement

Figure 1: Divergent mechanistic pathways for Ugi (Green) and Passerini (Blue) reactions using the Leucine isocyanide scaffold.

Part 3: Experimental Protocols

Pre-Step: Synthesis of Ethyl 2-isocyano-4-methylvalerate

Note: Commercial availability of specific chiral isocyanides fluctuates. In-house synthesis from the formamide is the industry standard for freshness and enantiopurity.

Reagents: N-Formyl-L-leucine ethyl ester, Triphosgene (or POCl3), N-Methylmorpholine (NMM), DCM.

  • Formylation: If starting from L-Leucine ethyl ester HCl, treat with Ethyl Formate (reflux) or Formic Acid/DCC to generate the N-formyl derivative.

  • Dehydration (The Burgess or POCl3 Method):

    • Dissolve N-Formyl-L-leucine ethyl ester (1.0 eq) in dry DCM (0.5 M) under Argon.

    • Cool to -30°C. Add N-Methylmorpholine (NMM, 4.0 eq).

    • Dropwise add POCl3 (1.1 eq) over 20 minutes. Maintain temp < -20°C.

    • Stir for 1 hour at -20°C, then quench with saturated Na2CO3 solution.

    • Crucial: Wash organic layer with water, dry over Na2SO4, and concentrate at low temperature (<30°C). Isocyanides are volatile and thermally unstable.

    • Validation: IR peak appearance at ~2140 cm⁻¹ (characteristic -NC stretch).

Protocol A: The Ugi 4-Component Reaction (U-4CR)

Objective: Synthesis of a highly substituted peptidomimetic scaffold.

Reagents:

  • Amine: Benzylamine (1.0 eq) (Model amine)

  • Aldehyde: Benzaldehyde (1.0 eq)

  • Acid: Benzoic Acid (1.0 eq)

  • Isocyanide: Ethyl 2-isocyano-4-methylvalerate (1.0 eq)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).[2] TFE often accelerates the reaction and improves yield.

Step-by-Step Methodology:

  • Imine Pre-formation (Recommended):

    • In a round-bottom flask, dissolve the Aldehyde (1.0 mmol) and Amine (1.0 mmol) in MeOH (2 mL).

    • Add molecular sieves (3Å or 4Å) to sequester water. Stir for 30–60 minutes at room temperature (RT). Why? Pre-forming the imine reduces side reactions (e.g., direct Passerini byproducts).

  • Addition of Acid:

    • Add the Carboxylic Acid (1.0 mmol) to the reaction mixture. Stir for 5 minutes.

  • Addition of Isocyanide:

    • Add Ethyl 2-isocyano-4-methylvalerate (1.0 mmol) in one portion.

  • Reaction:

    • Stir at RT for 12–24 hours. Monitor by TLC (disappearance of isocyanide and aldehyde).

    • Note: The reaction is often heterogeneous initially but may become homogeneous.

  • Workup:

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in EtOAc, wash with 1M HCl (to remove unreacted amine), sat. NaHCO3 (to remove unreacted acid), and brine.

  • Purification:

    • Flash column chromatography (Hexane/EtOAc gradient).

Data Validation:

  • 1H NMR: Look for the diastereomeric protons at the newly formed chiral center (alpha to the amide nitrogen).

  • Mass Spec: M+H should correspond to Sum(Amine + Aldehyde + Acid + Isocyanide) - H2O.

Protocol B: The Passerini 3-Component Reaction (P-3CR)

Objective: Synthesis of a Depsipeptide (Alpha-acyloxycarboxamide).

Reagents:

  • Aldehyde: Benzaldehyde (1.0 eq)

  • Acid: Benzoic Acid (1.0 eq)

  • Isocyanide: Ethyl 2-isocyano-4-methylvalerate (1.0 eq)

  • Solvent: Dichloromethane (DCM) or Ether. (Aprotic solvents favor Passerini over Ugi-type side reactions).[2]

Step-by-Step Methodology:

  • Mixing:

    • Dissolve the Aldehyde (1.0 mmol) and Carboxylic Acid (1.0 mmol) in DCM (2 mL).

  • Addition:

    • Add Ethyl 2-isocyano-4-methylvalerate (1.0 mmol) at 0°C, then allow to warm to RT.

  • Reaction:

    • Stir for 12–24 hours.

    • Optimization: If conversion is low, add a mild Lewis Acid catalyst (e.g., ZnBr2, 10 mol%), although classic Passerini is uncatalyzed.

  • Workup:

    • Wash with sat. NaHCO3 and brine. Dry and concentrate.

  • Purification:

    • Flash chromatography.

Part 4: Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (Ugi) Incomplete Imine formationPre-stir amine/aldehyde with MgSO4 or Sieves for 2 hours before adding acid/isocyanide.
Passerini Byproduct in Ugi Direct Acid-Aldehyde-Isocyanide reactionEnsure Amine is nucleophilic enough. Use MeOH/TFE (protic solvents favor Ugi).[5] Avoid DCM for Ugi.
Isocyanide Smell Persists Incomplete consumptionIsocyanides are notoriously slow to react with bulky components. Increase concentration (1.0 M) or heat to 40°C.
Racemization Acidic conditionsThe Ugi reaction generally preserves the stereochemistry of the isocyanide component (the Leucine center), but the new center formed at the aldehyde carbon typically yields a 1:1 diastereomeric mixture.

Part 5: References

  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. Link

  • Ugi, I. (1962).[2] The α-addition of immonium ions and anions to isonitriles accompanied by secondary reactions. Angewandte Chemie International Edition, 1(1), 8-21. Link

  • Organic Syntheses. (2020). Preparation of Isocyanides: Anisylsulfanylmethylisocyanide.[4] Org.[1][4][6][7] Synth. 97, 262-278. (General protocol for formamide dehydration). Link

  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140. Link

Sources

Method

Application Note: Ethyl 2-Isocyanato-4-Methylvalerate as a Chiral Derivatizing Agent

Executive Summary This guide details the use of Ethyl 2-isocyanato-4-methylvalerate (also referred to as EMIV or L-Leucine Isocyanate Ethyl Ester ) as a high-efficiency Chiral Derivatizing Agent (CDA) for the resolution...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the use of Ethyl 2-isocyanato-4-methylvalerate (also referred to as EMIV or L-Leucine Isocyanate Ethyl Ester ) as a high-efficiency Chiral Derivatizing Agent (CDA) for the resolution of chiral amines.

Unlike traditional acid chloride derivatization (e.g., Mosher's acid chloride), EMIV utilizes isocyanate chemistry to form stable urea derivatives under mild, neutral conditions. This method is particularly advantageous for acid-sensitive amines and requires no bulky activation steps. The resulting diastereomeric ureas exhibit distinct chromatographic properties, enabling baseline resolution via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Scientific Background & Mechanism[1][2][3][4]

Chemical Identity[5][6]
  • IUPAC Name: Ethyl 2-isocyanato-4-methylvalerate[1]

  • Common Source: Derived from L-Leucine (S-isomer)

  • CAS Number: 64505-10-8 (Generic/Racemic), 7464-67-7 (S-isomer specific)

  • Functional Group: Isocyanate (

    
    )[2]
    
  • Stereocenter: The

    
    -carbon derived from Leucine provides the chiral handle.
    
Mechanism of Action

The derivatization proceeds via a nucleophilic addition reaction.[2] The lone pair of the target chiral amine attacks the electrophilic carbon of the isocyanate group. This forms a stable urea linkage without the generation of leaving groups (like HCl), making the reaction "atom economical" and non-acidic.

Because the EMIV reagent is enantiomerically pure (typically


-configuration), the reaction with a racemic amine (

) yields two diastereomers:
  • (

    
    )-EMIV + (
    
    
    
    )-Amine
    
    
    (
    
    
    )-Urea
  • (

    
    )-EMIV + (
    
    
    
    )-Amine
    
    
    (
    
    
    )-Urea

These diastereomers possess different physical properties (polarity, boiling point), allowing for separation on achiral stationary phases.

Reaction Pathway Diagram

ReactionMechanism Amine Target Chiral Amine (R/S Mixture) Transition Nucleophilic Attack (Fast, Exothermic) Amine->Transition EMIV EMIV Reagent (S-Isomer) EMIV->Transition Urea Diastereomeric Ureas (S,R) and (S,S) Transition->Urea Urea Bond Formation Analysis GC/HPLC Separation (Achiral Column) Urea->Analysis Physical Separation

Caption: Nucleophilic addition of chiral amine to EMIV forming separable urea diastereomers.

Strategic Advantages

FeatureEMIV (Isocyanate)Mosher's Acid ChlorideBenefit of EMIV
Reaction pH NeutralAcidic (Generates HCl)Preserves acid-labile functional groups.
Byproducts None (Addition reaction)HCl / SaltsCleaner chromatograms; less instrument corrosion.
Speed Fast (< 30 mins)Moderate (1-2 hours)Higher throughput.
Stability Urea is chemically inertEster/AmideSamples are stable for long-term storage/re-analysis.
Detection UV (210 nm) or FIDUV / FID / F-NMRUrea carbonyl enhances MS ionization.

Experimental Protocol

Safety Warning: Isocyanates are potent sensitizers and lachrymators. All operations must be performed in a functioning fume hood. Wear nitrile gloves and safety glasses.

Materials Required[6][9]
  • Reagent: (S)-Ethyl 2-isocyanato-4-methylvalerate (>98% ee).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene. Note: Water competes with the amine to form an unstable carbamic acid, which degrades to an amine and CO2.

  • Quenching Agent: Ethanol (absolute).

  • Target: Racemic amine sample (approx. 1-5 mg).

Step-by-Step Derivatization
  • Sample Preparation: Dissolve 1.0 equivalent (approx. 5 mg) of the chiral amine in 500

    
    L of anhydrous DCM in a 2 mL GC vial.
    
  • Reagent Addition: Add 1.1 to 1.2 equivalents of (S)-EMIV to the vial.

    • Tip: A slight excess ensures complete derivatization of the amine, preventing kinetic resolution effects (where one enantiomer reacts faster than the other, skewing results).

  • Reaction Incubation: Cap the vial tightly. Vortex for 10 seconds. Let stand at room temperature (

    
    ) for 30 minutes.
    
    • Validation: For sterically hindered amines (e.g., tert-butyl amines), mild heating (

      
      ) for 30 minutes may be required.
      
  • Quenching (Critical Step): Add 50

    
    L of Ethanol.
    
    • Reason: Ethanol reacts with the excess isocyanate to form a carbamate (urethane). This prevents the isocyanate from reacting with moisture in the GC column or injector, which could cause ghost peaks.

  • Analysis: Inject 1

    
    L of the solution directly into the GC or dilute with mobile phase for HPLC.
    
Analytical Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction cluster_analysis Phase 3: Data Step1 Dissolve Amine (Anhydrous DCM) Step2 Add (S)-EMIV (1.2 Equivalents) Step1->Step2 Step3 Incubate (RT, 30 mins) Step2->Step3 Step4 Quench Excess (Add Ethanol) Step3->Step4 Step5 GC/HPLC Injection Step4->Step5 Step6 Calculate ee% Area(S,S) vs Area(S,R) Step5->Step6

Caption: Operational workflow for EMIV derivatization ensuring stoichiometric completion.

Data Analysis & Interpretation

Chromatographic Separation

The resulting urea diastereomers are separated based on their interaction with the stationary phase.

  • GC Analysis: On non-polar columns (e.g., DB-5 or HP-5), the diastereomers separate due to subtle differences in vapor pressure and hydrogen bonding capabilities.

  • Elution Order: Generally, the (

    
    )-diastereomer and (
    
    
    
    )-diastereomer will have distinct retention times (
    
    
    ). Note: Elution order must be established empirically for each new amine class using a standard of known configuration.
Calculation of Enantiomeric Excess (ee)

Since the detector response (FID or UV) for the urea moiety is chemically equivalent for both diastereomers, the ratio of peak areas directly represents the ratio of enantiomers in the original sample.



Self-Validating System (Quality Control)

To ensure the assay is valid, perform the following checks:

  • The "Blank" Check: Run a sample of Solvent + EMIV + Ethanol.

    • Result: You should see the "Quenched Reagent" peak (Ethyl carbamate derivative of Leucine). This peak must not co-elute with your target urea peaks.

  • The "Completion" Check: Ensure no peak for the underivatized amine remains. If native amine is present, kinetic resolution has occurred, and the calculated ee will be erroneous. Increase reagent excess or reaction time.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Small Peaks Moisture in solvent.Isocyanates react with water to form amines/ureas. Use freshly distilled or molecular-sieve dried solvents.
Extra Peaks Excess reagent not quenched.Ensure Ethanol addition step is performed. The isocyanate peak can tail or degrade on-column.
Peak Overlap Gradient too shallow (HPLC) or Ramp too fast (GC).Flatten the gradient/ramp at the elution area. Switch to a phenyl-based column for better

selectivity.
Precipitate Formation Urea insolubility.Some ureas are insoluble in pure hexane/heptane. Add 10% Isopropanol or DCM to solubilize.

References

  • National Institute of Standards and Technology (NIST). (2023). Ethyl 2-isocyanato-4-methyl valerate. NIST Chemistry WebBook, SRD 69. [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[3] [Link]

Sources

Application

Application Note: Precision Synthesis of Urea and Carbamate Scaffolds using Ethyl 2-Isocyanato-4-Methylvalerate

Executive Summary This guide details the experimental protocols for utilizing Ethyl 2-Isocyanato-4-Methylvalerate (CAS: 64505-10-8), a chiral isocyanate derived from L-Leucine.[1] This reagent serves as a critical electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for utilizing Ethyl 2-Isocyanato-4-Methylvalerate (CAS: 64505-10-8), a chiral isocyanate derived from L-Leucine.[1] This reagent serves as a critical electrophilic building block in the synthesis of peptidomimetics, particularly for installing urea and carbamate linkages which mimic peptide bonds but offer enhanced metabolic stability against proteolytic enzymes.

Key Applications:

  • Urea-linked Peptidomimetics: High-yield coupling with amines.[1]

  • Carbamate (Urethane) Synthesis: Derivatization of alcohols for prodrug scaffolds.[1]

  • Chiral Pool Synthesis: Preservation of the

    
    -carbon stereocenter during nucleophilic addition.[1]
    

Molecule Profile & Properties[2][3][4][5][6]

PropertySpecification
Systematic Name Ethyl 2-isocyanato-4-methylpentanoate
Precursor Amino Acid L-Leucine (Ethyl Ester)
Molecular Formula

Molecular Weight 185.22 g/mol
Appearance Colorless to pale yellow liquid
Key Functional Group Isocyanate (-N=C=O)
Diagnostic IR Signal Strong stretch at ~2270 cm

Storage 2-8°C, under Argon/Nitrogen (Moisture Sensitive)

Safety & Handling (Critical)

Isocyanates are potent respiratory sensitizers and lachrymators .[1] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All operations must be performed inside a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

  • Moisture Control: The isocyanate group reacts rapidly with water to form carbamic acid, which decarboxylates to release

    
     and the corresponding amine. This amine can then react with remaining isocyanate to form symmetric urea impurities (precipitates).[1]
    
    • Rule: Use flame-dried glassware and anhydrous solvents (<50 ppm water).[1]

Reaction Mechanism & Logic

The isocyanate carbon is highly electrophilic.[2] Nucleophiles attack this central carbon, pushing electron density onto the nitrogen, which subsequently abstracts a proton to form the stable linkage.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism cluster_side Avoid: Moisture Contamination ISO Ethyl 2-Isocyanato-4-Methylvalerate (Electrophile) TS Tetrahedral Intermediate (Zwitterionic) ISO->TS Nucleophilic Attack on C=O NUC Nucleophile (R-NH2 or R-OH) NUC->TS PROD Final Product (Urea or Carbamate) TS->PROD Proton Transfer (Fast) H2O H2O UREA_IMP Symmetric Urea (Impurity) H2O->UREA_IMP Hydrolysis + Decarboxylation

Figure 1: Mechanistic pathway for nucleophilic addition to isocyanates. Note the critical requirement to exclude water to prevent symmetric urea formation.

Experimental Protocols

Protocol A: Synthesis of Urea-Linked Dipeptides (Amine Addition)

Rationale: Amines are strong nucleophiles.[1] This reaction is fast, exothermic, and typically requires no catalyst. It is the standard method for creating urea peptidomimetics.[1]

Reagents:

  • Ethyl 2-Isocyanato-4-Methylvalerate (1.0 equiv)[1]

  • Amine Partner (e.g., Benzylamine or Amino Acid Ester) (1.0 - 1.1 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool to room temperature under a stream of

    
    .
    
  • Solvation: Dissolve the Amine Partner (1.1 equiv) in anhydrous DCM (0.1 M concentration).

  • Temperature Control: Cool the solution to 0°C using an ice bath. Note: While the reaction proceeds at RT, cooling minimizes side reactions and controls the exotherm.

  • Addition: Add Ethyl 2-Isocyanato-4-Methylvalerate (1.0 equiv) dropwise via syringe over 5 minutes.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1–3 hours.

  • Monitoring: Monitor by TLC or FTIR (disappearance of NCO peak at 2270 cm

    
    ).
    
  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Purification: Most urea products precipitate in non-polar solvents (Hexanes/Et2O).[1] If oil remains, purify via flash column chromatography (SiO2, Hexanes:EtOAc gradient).

Protocol B: Synthesis of Carbamates (Alcohol Addition)

Rationale: Alcohols are weaker nucleophiles than amines.[1] This reaction is kinetically slower and often requires a Lewis base catalyst or elevated temperature.[1]

Reagents:

  • Ethyl 2-Isocyanato-4-Methylvalerate (1.0 equiv)[1]

  • Alcohol Partner (e.g., Benzyl Alcohol) (1.0 - 1.2 equiv)[1]

  • Catalyst: Dibutyltin Dilaurate (DBTL) (1-5 mol%) or DMAP (10 mol%)[1]

  • Solvent: Anhydrous Toluene or THF[1]

Step-by-Step Procedure:

  • Setup: Charge a flame-dried reaction vial with the Alcohol Partner (1.0 equiv) and solvent (Anhydrous Toluene, 0.2 M).

  • Activation: Add the catalyst (DBTL, 1 drop or ~2 mol%).

  • Addition: Add Ethyl 2-Isocyanato-4-Methylvalerate (1.0 equiv) via syringe.

  • Reaction: Heat the mixture to 60–80°C. Stir for 4–12 hours.

  • Monitoring: Critical step.[1] Use FTIR to confirm consumption of isocyanate.[1][3]

  • Workup:

    • Cool to RT.

    • Evaporate solvent.[1]

    • Purification: Flash chromatography is usually required to remove the catalyst and unreacted alcohol.

Process Analytical Technology (PAT)

For scale-up or optimization, real-time monitoring is superior to TLC.[1]

TechniqueMarker SignalInterpretation
FTIR (ATR) 2270 cmngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Asymmetric -N=C=O stretch.[1] Disappearance indicates reaction completion.[1]
1H NMR

3.8 - 4.2 ppm
The

-proton adjacent to the NCO group will shift upfield upon urea/carbamate formation.[1]
TLC Stain Ninhydrin Ineffective for isocyanates.[1] Use PMA (Phosphomolybdic Acid) or Iodine chamber.[1]
Workflow Visualization

ExperimentalWorkflow START Start: Anhydrous Setup SOLV Dissolve Nucleophile (DCM or Toluene) START->SOLV ADD Add Isocyanate (Dropwise, 0°C) SOLV->ADD branch Nucleophile Type? ADD->branch Amine Amine (Protocol A) Stir RT, 1-3h branch->Amine Strong Nuc Alcohol Alcohol (Protocol B) Add DBTL Cat, Heat 60°C branch->Alcohol Weak Nuc Monitor Monitor FTIR (Target: Loss of 2270 cm-1) Amine->Monitor Alcohol->Monitor Workup Concentrate & Purify Monitor->Workup

Figure 2: Decision tree for experimental workflow based on nucleophile selection.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
White Precipitate Moisture ingress caused hydrolysis to amine, followed by dimerization.[1]Ensure inert atmosphere (

/Ar).[1] Dry solvents over molecular sieves.[1]
Slow Reaction (Alcohol) Low nucleophilicity or steric hindrance.[1]Increase catalyst load (DBTL up to 5 mol%) or switch to refluxing toluene.
Racemization Excessive base or heat.[1]Avoid strong bases (e.g., NaH) during addition. Stick to neutral conditions or mild organic bases (TEA/DIPEA) only if necessary.[1]

References

  • National Institute of Standards and Technology (NIST). Ethyl 2-isocyanato-4-methyl valerate Gas Phase Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • Centers for Disease Control and Prevention (CDC). Isocyanates: Working Safely.[1] NIOSH Workplace Safety and Health Topics.[1] Available at: [Link][1]

  • Ozaki, S. (1972).[1] Recent Advances in Isocyanate Chemistry.[1][2] Chemical Reviews, 72(5), 457–496. (Classic mechanism reference).

  • Goldschmidt, B. In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. ResearchGate.[1] Available at: [Link]

Sources

Method

Application Notes and Protocols: Ethyl 2-Isocyanato-4-Methylvalerate in the Synthesis of Heterocyclic Compounds

Introduction In the landscape of modern medicinal chemistry and drug discovery, the strategic use of versatile building blocks is paramount for the efficient construction of diverse molecular libraries. Ethyl 2-isocyanat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of versatile building blocks is paramount for the efficient construction of diverse molecular libraries. Ethyl 2-isocyanato-4-methylvalerate, a derivative of the amino acid L-leucine, represents a powerful and highly functionalized synthon. Its structure uniquely combines a reactive isocyanate electrophile with a lipophilic isobutyl side chain, offering a direct route to introduce chirality and specific physicochemical properties into target molecules. The isocyanate group is a cornerstone functional group in heterocyclic chemistry, readily participating in addition and cycloaddition reactions to form a wide array of nitrogen-containing ring systems.[1]

This guide provides an in-depth exploration of Ethyl 2-isocyanato-4-methylvalerate as a key reagent. We will move beyond simple reaction schemes to explain the mechanistic rationale behind its reactivity and provide detailed, field-tested protocols for the synthesis of valuable heterocyclic scaffolds, including ureas, hydantoins, and triazinones. The protocols and insights are designed for researchers, scientists, and drug development professionals seeking to leverage this reagent for the rapid generation of novel chemical entities.

Reagent Profile and Critical Safety Protocols

Before utilizing Ethyl 2-isocyanato-4-methylvalerate, a thorough understanding of its properties and associated hazards is essential. Isocyanates as a class are potent respiratory sensitizers and require strict handling protocols.

Physicochemical Properties
PropertyValueSource
Chemical Name Ethyl 2-isocyanato-4-methylvalerate-
Synonyms L-Leucine, N-carbonyl-, ethyl ester-
CAS Number 64505-10-8[2]
Molecular Formula C₉H₁₅NO₃[2]
Molecular Weight 185.22 g/mol [2]
Critical Safety Protocol: Handling Isocyanates

Trustworthiness in the lab begins with safety. The following protocol is a mandatory minimum for handling Ethyl 2-isocyanato-4-methylvalerate and other isocyanates.

  • Engineering Controls: All manipulations MUST be performed in a certified chemical fume hood with robust airflow to avoid inhalation of vapors.[3]

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: For any procedure with the potential for aerosol generation or spills, a respirator with an organic vapor cartridge is recommended. Isocyanates can cause severe asthma-like symptoms upon sensitization.[4]

    • Eye Protection: Chemical splash goggles are mandatory.

    • Hand Protection: Use nitrile or butyl rubber gloves. Double-gloving is recommended. Change gloves immediately upon contamination.

    • Body Protection: A flame-resistant lab coat must be worn and buttoned.

  • Reactivity Hazards:

    • Isocyanates react exothermically with nucleophiles, including water, alcohols, and amines.[5] This reaction with water produces carbon dioxide gas, which can lead to a dangerous pressure buildup in sealed containers.[5]

    • Always store Ethyl 2-isocyanato-4-methylvalerate in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place away from incompatible materials.

  • Spill & Decontamination:

    • For small spills, use an inert absorbent material (e.g., vermiculite, sand).

    • Prepare a decontamination solution (e.g., 5% aqueous ammonia solution or 5% sodium carbonate solution) to neutralize the isocyanate functional group. Carefully apply the solution to the spill area and allow it to react for at least 30 minutes before cleanup.

Core Reactivity and Mechanistic Principles

The synthetic utility of Ethyl 2-isocyanato-4-methylvalerate is dictated by the high electrophilicity of the central carbon atom in the isocyanate group (-N=C=O). This carbon is highly susceptible to nucleophilic attack, serving as the primary pathway for forming new carbon-heteroatom bonds.

The general mechanism involves the attack of a nucleophile (such as an amine, alcohol, or thiol) on the isocyanate carbonyl carbon. This is followed by proton transfer to the nitrogen atom, resulting in a stable addition product. This fundamental transformation is the gateway to a multitude of heterocyclic systems.

G EIMV Ethyl 2-isocyanato-4-methylvalerate (EIMV) Adduct Stable Adduct (Urea or Carbamate) EIMV->Adduct 1. Nucleophilic Attack NuH Nucleophile (Nu-H) (e.g., R-NH₂, R-OH) NuH->Adduct 2. Proton Transfer

Fig. 1: General mechanism of nucleophilic addition to EIMV.

Application in Heterocyclic Synthesis

The true power of Ethyl 2-isocyanato-4-methylvalerate is demonstrated in its application to building complex heterocyclic cores. Below are detailed protocols for key transformations.

Synthesis of Substituted Ureas: The Foundation for Further Cyclization

The reaction of EIMV with primary or secondary amines is a robust and high-yielding method to produce N,N'-substituted ureas. These ureas are not only stable final products but also crucial intermediates for subsequent intramolecular cyclization reactions. This approach is widely used in the generation of compound libraries for high-throughput screening.[1]

Protocol 1: General Procedure for the Synthesis of Ethyl 2-(3-Arylureido)-4-methylvalerates

  • Materials:

    • Ethyl 2-isocyanato-4-methylvalerate (EIMV) (1.0 eq)

    • Substituted aniline or primary amine (1.05 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Nitrogen or Argon atmosphere

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Septum and nitrogen inlet

    • Syringes

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted amine (1.05 eq).

    • Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add EIMV (1.0 eq) dropwise to the stirred solution via syringe over 5-10 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isocyanate is consumed.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • If the product precipitates, it can be collected by filtration and washed with cold diethyl ether.

    • If the product is an oil, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization:

    • ¹H NMR: Appearance of a new N-H signal and characteristic shifts for the aromatic and alkyl protons.

    • IR Spectroscopy: Presence of a strong C=O (urea) stretch around 1640-1680 cm⁻¹.

    • Mass Spectrometry: Observation of the correct molecular ion peak [M+H]⁺ or [M+Na]⁺.

Synthesis of 3-Aminohydantoins

Hydantoins are a privileged scaffold in medicinal chemistry. A highly efficient route to 3-aminohydantoins involves the reaction of α-isocyanato esters like EIMV with hydrazines. The reaction proceeds through an initial nucleophilic addition to form a semicarbazide intermediate, which then undergoes a base-promoted intramolecular cyclization with the elimination of ethanol to yield the stable five-membered ring.[6]

G cluster_info Mechanism A Ethyl 2-isocyanato-4-methylvalerate (EIMV) + Hydrazine (H₂N-NHR') B Semicarbazide Intermediate A->B Nucleophilic Addition C Cyclization (Deprotonation of N-H) B->C Base (e.g., DIPEA) -H⁺ D Tetrahedral Intermediate C->D Intramolecular Attack E Elimination of EtOH 3-Amino-5-isobutylhydantoin D->E - EtOH

Fig. 2: Reaction mechanism for the synthesis of 3-aminohydantoins from EIMV.

Protocol 2: Synthesis of a 3-(Phenylamino)-5-isobutylimidazolidine-2,4-dione

  • Materials:

    • Ethyl 2-isocyanato-4-methylvalerate (EIMV) (1.0 eq, e.g., 5 mmol)

    • Phenylhydrazine (1.0 eq, 5 mmol)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15 mmol)

    • 4-Dimethylaminopyridine (DMAP) (0.2 eq, 1 mmol)

    • Anhydrous solvent (e.g., Toluene or DMF)

  • Equipment:

    • Microwave synthesis vial or sealed tube

    • Magnetic stir bar

    • Heating block or microwave reactor

  • Procedure:

    • In a microwave vial, combine EIMV (1.0 eq) and phenylhydrazine (1.0 eq) in the chosen anhydrous solvent.[6]

    • Add DIPEA (3.0 eq) and DMAP (0.2 eq) to the mixture.[6]

    • Seal the vial and heat the reaction mixture to 120 °C for 8 hours.[6] Alternatively, microwave irradiation at a similar temperature may significantly reduce the reaction time.

    • Monitor the reaction by TLC or LC-MS for the disappearance of starting materials and the formation of the product.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Characterization:

    • ¹H NMR: Disappearance of the ethyl ester signals (quartet and triplet) and appearance of signals corresponding to the hydantoin ring protons.

    • ¹³C NMR: Appearance of two distinct carbonyl signals for the hydantoin ring (C2 and C4).

    • Mass Spectrometry: Confirmation of the product's molecular weight.

Experimental Workflow and Data Management

A systematic workflow is critical for reproducible success in heterocyclic synthesis. The process involves careful planning, execution, and thorough analysis of the final product.

G start Reagent Preparation (Anhydrous Solvents, Inert Atmosphere) setup Reaction Setup (0 °C to RT) start->setup monitor Reaction Monitoring (TLC / LC-MS) setup->monitor workup Aqueous Workup (Extraction, Washing) monitor->workup Reaction Complete purify Purification (Column Chromatography / Recrystallization) workup->purify char Characterization (NMR, MS, IR) purify->char end Pure Heterocycle char->end

Fig. 3: Standard laboratory workflow for heterocyclic synthesis using EIMV.
Data Summary for Synthesized Compounds

The following table provides expected data for the products from the described protocols, which is essential for validating experimental outcomes.

ProtocolProduct NameMolecular FormulaExpected Mass [M+H]⁺Key IR Peaks (cm⁻¹)
1 Ethyl 2-(3-phenylureido)-4-methylvalerateC₁₆H₂₄N₂O₃293.18~3300 (N-H), ~1650 (Urea C=O), ~1735 (Ester C=O)
2 3-(Phenylamino)-5-isobutylimidazolidine-2,4-dioneC₁₄H₁₇N₃O₂260.13~3250 (N-H), ~1770 & ~1710 (Hydantoin C=O)

Conclusion

Ethyl 2-isocyanato-4-methylvalerate is a highly effective and versatile reagent for constructing nitrogen-containing heterocycles. Its dual nature—a reactive electrophilic center and a leucine-derived side chain—makes it an attractive building block for creating libraries of compounds with drug-like properties. The protocols detailed in this guide for the synthesis of ureas and hydantoins provide reliable and reproducible methods for accessing these important molecular scaffolds. By understanding the core reactivity and adhering to strict safety protocols, researchers can confidently employ this reagent to accelerate their synthetic and drug discovery programs.

References

  • Synthesis of 1,2,4-triazolines: base-catalyzed hydrazination/cyclization cascade of α-isocyano esters and amides. PubMed. (2011). Available at: [Link]

  • Synthesis of 1,2,4-Triazinones Exploiting the Reactivity of Diazadiene and N-Isocyanate Intermediates. ResearchGate. (n.d.). Available at: [Link]

  • Peptide deformylase inhibitors. Google Patents. (2002).
  • Cutler, F. H., & Shaw, G. (1966). Triazines. Part IV. The interaction of diguanide and its homologues with isocyanate esters. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Scavenger assisted combinatorial process for preparing libraries of urea and thiourea compounds. Google Patents. (1998).
  • Novel compound having heterocyclic ring. Google Patents. (n.d.).
  • New Synthesis of 3-Aminohydantoins via Condensation of Hydrazines with Isocyanates Derived from α-Amino Esters. ResearchGate. (2023). Available at: [Link]

  • Eco-Friendly Synthesis of 2-Styryl-benzo[d]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. MDPI. (2026). Available at: [Link]

  • Synthesis of [(14) C]omarigliptin. PubMed. (2016). Available at: [Link]

  • Recent Developments in the Synthesis and Functionalization of Nitrogen Heterocycles. MDPI. (2022). Available at: [Link]

  • Synthesis of Novel a-Amino Acids Bearing 1,2,4-triazinone and Steroidal Moieties as Enzymetic Affect (Cellobiase Activity) Part I. ResearchGate. (2025). Available at: [Link]

  • Ethyl 2-isocyanato-4-methyl valerate. NIST WebBook. (n.d.). Available at: [Link]

Sources

Application

Application Note: Catalytic Asymmetric Synthesis with Ethyl 2-Isocyanato-4-Methylvalerate

[1] Executive Summary Ethyl 2-Isocyanato-4-Methylvalerate (CAS: 64505-10-8), derived from L-leucine, represents a high-value "chiral pool" building block in asymmetric synthesis.[1] Unlike simple achiral isocyanates, thi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 2-Isocyanato-4-Methylvalerate (CAS: 64505-10-8), derived from L-leucine, represents a high-value "chiral pool" building block in asymmetric synthesis.[1] Unlike simple achiral isocyanates, this


-isocyanato ester carries intrinsic stereochemical information (

-configuration) that directs the nucleophilic attack and subsequent cyclization events.[1]

This guide details the catalytic asymmetric synthesis of chiral Hydantoins (Imidazolidine-2,4-diones) and Urea-peptidomimetics .[1] These scaffolds are critical in the development of Peptide Deformylase (PDF) Inhibitors and anticonvulsant therapeutics. We focus on a catalytic protocol that maximizes diastereoselectivity while suppressing racemization of the labile


-proton.

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name Ethyl (2S)-2-isocyanato-4-methylpentanoate
Common Name L-Leucine Isocyanate Ethyl Ester
CAS Number 64505-10-8
Molecular Weight 185.22 g/mol
Chirality

-enantiomer (derived from L-Leucine)
Reactivity Class Electrophilic Heterocumulene
Storage 2–8°C, under Argon (Moisture Sensitive)
Mechanistic Causality

The isocyanate carbon (-N=C =O) is highly electrophilic.[1] In the presence of a nucleophile (amine/alcohol), the reaction proceeds via addition to the C=N bond.

  • Challenge: The

    
    -proton (adjacent to the ester and nitrogen) is acidic. Strong bases can cause deprotonation leading to racemization (
    
    
    
    ).
  • Solution: Use of mild nucleophilic catalysts (e.g., DMAP, DABCO) or Lewis Acid catalysts allows for rapid conversion at lower temperatures, preserving stereochemical integrity.

Core Application: Diastereoselective Synthesis of Chiral Hydantoins

The most potent application of Ethyl 2-Isocyanato-4-Methylvalerate is the synthesis of 3,5-disubstituted hydantoins.[1] This involves a two-step cascade: Urea Formation followed by Base-Catalyzed Cyclization .[1]

Reaction Pathway[1][2][3][4][5][6][7][8][9][10]
  • Nucleophilic Addition: An amine (

    
    ) attacks the isocyanate to form an intermediate urea.[1]
    
  • Intramolecular Cyclization: The urea nitrogen attacks the ethyl ester carbonyl, releasing ethanol and closing the hydantoin ring.

ReactionPathway cluster_mech Stereocontrol Mechanism Iso Ethyl 2-Isocyanato- 4-Methylvalerate (Electrophile) Urea Intermediate Urea (Stable) Iso->Urea Step 1: Addition (Cat: DMAP, 0°C) Amine Primary Amine (R-NH2) Amine->Urea Hydantoin Chiral Hydantoin (Target Scaffold) Urea->Hydantoin Step 2: Cyclization (Base/Heat)

Caption: Sequential catalytic pathway from isocyanate to chiral hydantoin, highlighting the critical urea intermediate.

Detailed Experimental Protocol

Objective: Synthesis of a PDF-Inhibitor Analog (3-substituted-5-isobutylhydantoin) with >98% ee.

Reagents & Equipment
  • Substrate: Ethyl 2-Isocyanato-4-Methylvalerate (1.0 equiv).[1]

  • Nucleophile: Benzylamine (1.0 equiv) [Model amine].

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (10 mol%).[1]

  • Solvent: Anhydrous Dichloromethane (DCM) and Ethanol.

  • Base: Triethylamine (TEA) or Potassium tert-butoxide (for cyclization).[1]

Step-by-Step Methodology
Phase 1: Catalytic Urea Formation (Kinetic Control)
  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Solvation: Dissolve Ethyl 2-Isocyanato-4-Methylvalerate (185 mg, 1.0 mmol) in 10 mL anhydrous DCM. Cool to 0°C in an ice bath.

    • Reasoning: Low temperature prevents competitive polymerization and suppresses racemization of the

      
      -center.[1]
      
  • Catalyst Addition: Add DMAP (12 mg, 0.1 mmol). Stir for 5 minutes.

    • Mechanism:[1][2][3][4][5][6][7] DMAP acts as a nucleophilic catalyst, attacking the isocyanate to form an activated

      
      -acylpyridinium species, which is more reactive toward the amine.
      
  • Amine Addition: Dropwise add Benzylamine (107 mg, 1.0 mmol) in 2 mL DCM over 10 minutes.

  • Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 3:1). The isocyanate spot will disappear.

Phase 2: Cyclization to Hydantoin (Thermodynamic Control)
  • Solvent Swap: Evaporate DCM under reduced pressure. Re-dissolve the crude urea residue in 10 mL Ethanol .

    • Reasoning: Ethanol facilitates the ester-amide exchange (transesterification/cyclization).[1]

  • Base Treatment: Add Triethylamine (1.5 equiv) and reflux at 70°C for 4–6 hours.

    • Alternative: For sterically hindered amines, use catalytic

      
      -BuOK (0.1 equiv) at RT to drive cyclization.
      
  • Quench & Isolation: Cool to RT. Acidify slightly with 1M HCl to pH 6 (to protonate the hydantoin if needed, though usually neutral). Extract with EtOAc.[1][8][6]

  • Purification: Silica gel chromatography (0-30% EtOAc in Hexanes).

Yield & Data Validation
  • Expected Yield: 85–92% (2 steps).

  • Chiral Integrity: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).[1]

    • Success Criterion: Retention of configuration (L-isomer) >95% ee.[1]

    • Racemization Check: If ee drops, lower the cyclization temperature and switch to a milder base (e.g.,

      
      ).
      

Advanced Applications: Combinatorial Libraries

Ethyl 2-Isocyanato-4-Methylvalerate is a preferred scaffold for Split-and-Pool synthesis of urea libraries.[1][9]

ParameterCombinatorial Protocol
Solid Support Wang Resin or Rink Amide Resin
Linker Strategy Amine attached to resin attacks solution-phase isocyanate.[1]
Scavenger Polymer-supported Trisamine (to remove excess isocyanate).[1]
Advantage "Trace-less" synthesis; the chirality of the leucine isocyanate is fixed, allowing rapid screening of the amine partner's structure-activity relationship (SAR).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield Moisture contamination hydrolyzing isocyanate to amine.[1]Ensure strictly anhydrous solvents and Argon atmosphere.
Racemization Base strength too high or temperature too high during cyclization.[1]Use DMAP/EtOH for cyclization instead of strong alkoxides. Reduce temp to 40°C.
Side Products Formation of symmetric ureas (dimerization).Add the amine slowly to the isocyanate (inverse addition) to keep isocyanate in excess initially.

References

  • Title: "Peptide deformylase inhibitors and methods of use.
  • Combinatorial Urea Synthesis

    • Title: "Scavenger assisted combinatorial process for preparing libraries of urea and thiourea compounds."[10]

    • Source: European P
    • Context: Validates the use of this isocyanate in high-throughput library gener
    • URL
  • General Hydantoin Synthesis

    • Title: "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins."[11][4]

    • Source: Molecules (MDPI).
    • Context: Provides the mechanistic grounding for the cyclization pathways of isocyan
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

"Ethyl 2-Isocyanato-4-Methylvalerate" purification techniques and methods

Advanced Purification & Handling Guide Ticket ID: #ISO-LEU-001 Subject: Purification Protocols for Ethyl 2-Isocyanato-4-Methylvalerate (CAS: 2764-00-3) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Purification & Handling Guide

Ticket ID: #ISO-LEU-001 Subject: Purification Protocols for Ethyl 2-Isocyanato-4-Methylvalerate (CAS: 2764-00-3) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active

Executive Summary & Compound Profile

User Query: "I am synthesizing Ethyl 2-isocyanato-4-methylvalerate (derived from L-Leucine ethyl ester) and struggling with purity. The oil turns cloudy upon standing, and yields are inconsistent. What are the optimal purification techniques?"

Specialist Response: Ethyl 2-isocyanato-4-methylvalerate (IUPAC: Ethyl 2-isocyanato-4-methylpentanoate) is an


-isocyanato ester. These compounds are chemically versatile but structurally fragile. The "cloudiness" you report is the hallmark of polyurea formation , caused by moisture ingress which hydrolyzes the isocyanate back to an amine, which then reacts with the remaining isocyanate.

Unlike standard organic intermediates, this compound cannot be purified via silica gel chromatography without significant decomposition. Vacuum distillation is the only scalable, high-fidelity purification method.

PropertySpecification
Molecular Formula

Precursor L-Leucine Ethyl Ester (typically via Triphosgene/Phosgene route)
Critical Sensitivity Moisture (Hydrolysis) , Heat (Racemization), Nucleophiles
Target Purity >98% (by GC/NMR)
Storage -20°C, under Argon/Nitrogen, Desiccated

Core Purification Workflow

The following protocol is an adaptation of the Organic Syntheses method for amino acid isocyanates, optimized for leucine derivatives.

Phase A: The "Rapid Cold" Workup

Goal: Remove bulk byproducts (salts, unreacted triphosgene) without triggering hydrolysis.

  • Quench: If using triphosgene/DCM, cooling to 0°C is mandatory.

  • Extraction: Wash the organic layer rapidly with ice-cold saturated

    
     followed by ice-cold  brine.
    
    • Scientist's Note: Do not let layers settle for more than 2-3 minutes. Prolonged contact with aqueous base triggers the hydrolysis cycle.

  • Drying: Dry over anhydrous

    
     (Magnesium Sulfate) for 20 minutes.
    
    • Avoid: Calcium Chloride (

      
      ) can sometimes complex with esters.
      
  • Concentration: Rotary evaporate at

    
     bath temperature.
    
Phase B: High-Vacuum Distillation (The Gold Standard)

Goal: Isolate the monomeric isocyanate from oligomers.

Equipment Setup:

  • Short-path distillation head (Vigreux columns retain too much holdup).

  • High vacuum pump (Target: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
  • Cow receiver with isolation taps.

Protocol:

  • Degas: Place crude oil under vacuum at RT for 30 mins to remove residual DCM/HCl.

  • Heat Ramp: Slowly increase oil bath temperature.

    • Expected Boiling Point: ~75–85°C at 0.5 mmHg (Extrapolated from similar amino acid esters).

  • Fraction Collection:

    • Fore-run: Discard the first 5-10% (often contains ethyl isovalerate or solvent).

    • Main Fraction: Collect the steady boiling clear oil.

    • Residue: Do not distill to dryness; the pot residue is potentially explosive (concentrated ureas/thermal polymers).

Visualizing the Danger: The Hydrolysis Cycle

Understanding why your sample degrades is key to fixing it. The diagram below maps the "Death Spiral" of an isocyanate in the presence of water.

IsocyanateDegradation cluster_cycle The Autocatalytic degradation Cycle ISO Ethyl 2-Isocyanato-4-Methylvalerate (Active Product) CARB Carbamic Acid (Unstable Intermediate) ISO->CARB + H2O (Hydrolysis) UREA Di-substituted Urea (White Precipitate/Cloudiness) ISO->UREA Polymerization H2O Moisture Ingress (Atmospheric/Solvent) H2O->ISO AMINE Amine Derivative (Nucleophile) CARB->AMINE Decarboxylation CO2 CO2 Gas (Pressure Buildup) CARB->CO2 AMINE->ISO Rapid Nucleophilic Attack

Caption: The degradation pathway where trace water creates an amine, which consumes remaining product to form insoluble urea.

Troubleshooting Guide (FAQ Format)

Issue 1: "My product turned into a white solid overnight."

Diagnosis: Polyurea formation. Root Cause: The container was not perfectly sealed, or the septum was punctured multiple times. Solution:

  • Immediate: Filter the solid (if minor) through a 0.2

    
     PTFE syringe filter under nitrogen.
    
  • Prevention: Store in single-use aliquots. Use Parafilm under the cap and over the cap. Store at -20°C.

Issue 2: "The boiling point is fluctuating wildly during distillation."

Diagnosis: HCl evolution or bumping. Root Cause: Residual amine hydrochloride salts from the synthesis step are decomposing. Solution:

  • Ensure the Phase A "Cold Wash" with

    
     was sufficient.
    
  • Add a magnetic stir bar to the distillation flask to prevent superheating.

  • Critical: Ensure your vacuum is stable. A fluctuating vacuum (leak) causes temperature swings.

Issue 3: "NMR shows the correct peaks, but the optical rotation is off."

Diagnosis: Racemization. Root Cause: High thermal stress or exposure to base (pyridine/triethylamine) for too long. The


-proton is acidic due to the adjacent ester and isocyanate groups.
Solution: 
  • Limit Heat: Do not exceed 110°C in the oil bath. If the compound doesn't distill, improve the vacuum rather than increasing heat.

  • Base Choice: If synthesizing via triphosgene, use

    
     (biphasic) instead of Pyridine/TEA if racemization is noted.
    

Analytical Validation Matrix

How do you prove your purification worked?

MethodIndicator of PurityIndicator of Failure
FT-IR Sharp, strong peak at ~2260 cm⁻¹ (N=C=O stretch).Broad peak at 3300-3400 cm⁻¹ (N-H stretch from Urea/Amine).
¹H NMR Distinct

-proton shift (typically

3.9–4.1 ppm).
Extra doublets near the

-proton (Racemization) or broad aromatic signals (Urea).
Derivatization React small aliquot with benzylamine. Resulting urea should have sharp MP and single NMR set.Multiple spots on TLC after derivatization indicates mixed starting material.

Synthesis & Purification Logic Flow

Use this decision tree to guide your daily experiments.

PurificationLogic Start Crude Reaction Mixture Check1 Is solvent removed? Start->Check1 VacDist High Vac Distillation (<1 mmHg) Check1->VacDist Yes ColorCheck Color Check VacDist->ColorCheck Clear Colorless/Pale Yellow ColorCheck->Clear Success Dark Dark Brown/Black ColorCheck->Dark Failure Store Store: -20°C, Argon Clear->Store Redistill Re-distill (check vacuum) Dark->Redistill

Caption: Operational logic for assessing purification success.

References

  • Tsai, J. H., Takaoka, L. R., Powell, N. A., & Nowick, J. S. (2002).[1] Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Organic Syntheses, 78, 220.[1]

    • Relevance: Establishes the biphasic /Triphosgene protocol and distillation parameters for -isocyan
  • Safe Work Australia. (2020). Guide to Handling Isocyanates.

    • Relevance: Authoritative safety protocols for handling isocyanate toxicity and sensitiz
  • Covestro. (2025). Aliphatic Isocyanate Monomers - Safe Handling Guidelines.

    • Relevance: Industrial standard for moisture control and storage of aliphatic isocyan
  • Hoang, V., & Ganem, B. (2012).[2] A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses, 89, 390-397.

    • Relevance: Provides alternative purification insights for ethyl ester isocyanates and IR validation d

Disclaimer: This guide is intended for qualified research personnel. Isocyanates are respiratory sensitizers.[3][4] All purification steps must be performed in a functioning fume hood.[5]

Sources

Optimization

Common side reactions of "Ethyl 2-Isocyanato-4-Methylvalerate" and their avoidance

Reagent Guide & Troubleshooting Portal Product Identity: Ethyl 2-Isocyanato-4-Methylvalerate CAS: 64505-10-8 (L-isomer analog) Synonyms: Ethyl 2-isocyanato-4-methylpentanoate; Leucine ethyl ester isocyanate Functional Cl...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Guide & Troubleshooting Portal

Product Identity: Ethyl 2-Isocyanato-4-Methylvalerate CAS: 64505-10-8 (L-isomer analog) Synonyms: Ethyl 2-isocyanato-4-methylpentanoate; Leucine ethyl ester isocyanate Functional Class:


-Isocyanato Ester / Chiral Building Block[1]

PART 1: CORE DIRECTIVE & EXPERT ANALYSIS

Executive Summary for Researchers: Ethyl 2-Isocyanato-4-Methylvalerate is a bifunctional electrophile derived from Leucine. Its utility lies in its ability to introduce a chiral isobutyl side chain into peptidomimetics, ureas, and carbamates. However, its dual functionality (isocyanate + ester) creates a "reactivity hotspot" at the


-carbon.

Unlike simple alkyl isocyanates, this compound faces three distinct stability challenges:

  • Moisture-Driven Oligomerization: Rapid hydrolysis leading to symmetric ureas.

  • Base-Catalyzed Racemization: The

    
    -proton is acidified by both the NCO and ester groups, making optical purity volatile under basic conditions.
    
  • Thermal Dimerization: Formation of uretidiones (4-membered rings) upon prolonged storage.

This guide provides self-validating workflows to isolate and neutralize these failure modes.

PART 2: TROUBLESHOOTING & FAQs

Issue 1: "My liquid reagent has turned cloudy or deposited a white solid."

Diagnosis: Moisture Intrusion & Urea Formation Isocyanates are notoriously hygroscopic. Reaction with atmospheric water generates a carbamic acid intermediate, which spontaneously decarboxylates to form the primary amine. This amine is a potent nucleophile that immediately attacks the remaining isocyanate, forming a symmetric urea precipitate.

The Mechanism:




Corrective Protocol:

  • Filtration: If the solid is minor, filter the liquid through a 0.2

    
    m PTFE syringe filter under inert gas (Argon/Nitrogen).
    
  • Validation: Run an IR spectrum.

    • Good: Strong, sharp peak at ~2270 cm⁻¹ (NCO stretch).

    • Bad: Appearance of peaks at ~3300-3400 cm⁻¹ (NH stretch) and ~1640 cm⁻¹ (Urea C=O).

  • Prevention: Store over activated 4Å molecular sieves. Always use Schlenk techniques.

Issue 2: "The optical rotation of my product is lower than literature values."

Diagnosis:


-Proton Racemization 
The 

-proton (at the C2 position) is flanked by an electron-withdrawing isocyanate group and an ester group. This makes it significantly more acidic (pKa ~18-20) than typical alkyl protons. Even mild bases (e.g., triethylamine, pyridine) or polar aprotic solvents (DMF, DMSO) can promote deprotonation, leading to an achiral enolate intermediate.

The Mechanism:



Avoidance Strategy:

  • Solvent Choice: Use non-polar, non-basic solvents like DCM (Dichloromethane) , Toluene , or Dry THF . Avoid DMF or DMSO unless necessary and strictly anhydrous.

  • Base Management: If a base is required for a subsequent coupling step, use a non-nucleophilic, bulky base (e.g., DIPEA) and maintain temperatures below 0°C .

  • Self-Validation: Derivatize a small aliquot with a chiral amine (e.g., (R)-phenylethylamine) and analyze via chiral HPLC or ¹H-NMR (diastereomeric shift check).

Issue 3: "The reagent viscosity has increased during storage."

Diagnosis: Dimerization (Uretidione Formation) Isocyanates can cycloadd to themselves to form 4-membered diazetidine-2,4-dione rings (uretidiones). This is an equilibrium process favored by lower temperatures in the liquid phase but can be catalyzed by phosphines or pyridines.

Recovery:

  • Thermal Reversion: Unlike urea formation, dimerization is often reversible. Gently heating the neat reagent to 40–50°C under vacuum can sometimes revert the dimer back to the monomer, though distillation is the only sure purification method.

PART 3: VISUALIZATION & WORKFLOWS

Pathway 1: The Degradation Cascade

This diagram illustrates the competing pathways of hydrolysis and racemization.

DegradationPathways NCO Ethyl 2-Isocyanato-4-Methylvalerate (Active Monomer) Carbamic Carbamic Acid [Unstable Intermediate] NCO->Carbamic Hydrolysis Urea Symmetric Urea (Insoluble Solid) NCO->Urea + Amine Enolate Planar Enolate (Achiral) NCO->Enolate Deprotonation (α-H removal) Water Moisture (H₂O) Water->Carbamic Base Base / Polar Solvent Base->Enolate Amine Amine Derivative (Nucleophile) Carbamic->Amine -CO₂ (Decarboxylation) Amine->Urea Attack on Monomer Racemate Racemic Mixture (Loss of Optical Purity) Enolate->Racemate Reprotonation

Figure 1: Mechanistic pathways leading to common failure modes: Urea formation (irreversible) and Racemization (irreversible loss of value).

Pathway 2: Experimental Decision Tree

Follow this logic to ensure reaction integrity.

DecisionTree Start Start: Reagent Preparation CheckState Visual Check: Clear Liquid? Start->CheckState Cloudy Cloudy/Solid CheckState->Cloudy No Clear Clear CheckState->Clear Yes Filter Filter (0.2µm PTFE) under Argon Cloudy->Filter Minor Haze Distill Vacuum Distillation (if >5% solid) Cloudy->Distill Heavy Precipitate SolventSelect Select Solvent Clear->SolventSelect Filter->SolventSelect Protic Alcohols/Water (STOP) SolventSelect->Protic Reaction Kills Reagent Aprotic DCM / Toluene / THF SolventSelect->Aprotic Safe BaseCheck Base Needed? Aprotic->BaseCheck NoBase Proceed at RT BaseCheck->NoBase YesBase Use DIPEA/Sym-Collidine Cool to <0°C BaseCheck->YesBase Minimize Racemization

Figure 2: Operational workflow for handling Ethyl 2-Isocyanato-4-Methylvalerate to minimize side reactions.

PART 4: EXPERIMENTAL PROTOCOLS

Standardized Quality Control (QC) Protocol

Before committing the reagent to a high-value synthesis, validate its quality.

ParameterMethodAcceptance CriteriaNotes
Purity ¹H-NMR (CDCl₃)>95% IntegrationCheck for urea signals (broad singlets >5 ppm) or amine protons.
Identity FT-IR (Neat)Peak @ 2260–2275 cm⁻¹The N=C=O stretch is distinct. Absence of OH/NH stretches (3300 cm⁻¹) is critical.
Optical Purity Chiral HPLC >98% eeDerivatize with MeOH to form the methyl carbamate before injection if NCO is too reactive for the column.
Safe Quenching Protocol

Never dispose of active isocyanates directly into aqueous waste.

  • Preparation: Prepare a solution of 10% n-Butanol and 5% Triethylamine in Toluene.

  • Quenching: Slowly add the isocyanate waste to this mixture. The alcohol converts the isocyanate to a stable carbamate; the base catalyzes the reaction.

  • Verification: Allow to stand for 1 hour. Check IR for disappearance of the 2270 cm⁻¹ peak.

  • Disposal: Dispose of as organic waste (halogen-free).

References

  • National Institute of Standards and Technology (NIST). "Ethyl 2-isocyanato-4-methyl valerate."[2] NIST Chemistry WebBook, SRD 69. [Link][2]

  • Sienkiewicz, M., et al. (2025). "Reactivity of Isocyanates with Urethanes: Conditions for Allophanate Formation." Journal of Applied Polymer Science. [Link]

  • Study.com. "Racemization: Mechanism & Examples (Alpha-Substitution)." [Link]

  • Common Organic Chemistry. "Urea Formation Mechanisms and Conditions." [Link]

  • PubChem. "Ethyl 2-isocyanato-4-methylvalerate Compound Summary." National Library of Medicine. [Link]

Sources

Troubleshooting

Optimizing reaction conditions for "Ethyl 2-Isocyanato-4-Methylvalerate" with primary amines

Reagent Profile & Optimization Guide Product Name: Ethyl 2-Isocyanato-4-Methylvalerate Synonyms: Ethyl 2-isocyanato-4-methylpentanoate; L-Leucine Isocyanate Ethyl Ester CAS: 64505-10-8 Molecular Weight: 185.22 g/mol Stor...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Profile & Optimization Guide

Product Name: Ethyl 2-Isocyanato-4-Methylvalerate Synonyms: Ethyl 2-isocyanato-4-methylpentanoate; L-Leucine Isocyanate Ethyl Ester CAS: 64505-10-8 Molecular Weight: 185.22 g/mol Storage: 2-8°C, under Argon/Nitrogen (Moisture Sensitive)

Module 1: Core Reaction Protocol (Urea Synthesis)

Objective: Synthesis of Ethyl 2-(3-alkylureido)-4-methylvalerate via nucleophilic addition of a primary amine.

The "Happy Path" Protocol

This protocol is optimized to maximize the linear urea yield while suppressing the two most common side reactions: cyclization (hydantoin formation) and hydrolysis (symmetric urea formation).

ParameterOptimized ConditionTechnical Rationale
Solvent DCM (Dichloromethane) or THF (Anhydrous)Aprotic solvents prevent carbamic acid formation. DCM is preferred for ease of workup; THF is better for polar amines.
Concentration 0.1 M - 0.2 M Dilution controls exotherm and minimizes intermolecular side reactions.
Temperature 0°C

RT
Start at 0°C to control the rapid nucleophilic attack. Warm to RT only to drive completion. Avoid Reflux.
Stoichiometry 1.0 : 1.05 (Isocyanate : Amine)Slight excess of amine ensures full consumption of the electrophile (isocyanate), which is harder to remove than the amine.
Base None (usually)Primary amines are sufficiently nucleophilic. Adding base (TEA/DIPEA) drastically increases the risk of racemization and hydantoin cyclization .
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Solvation: Dissolve 1.0 equiv of Ethyl 2-Isocyanato-4-Methylvalerate in anhydrous DCM (0.2 M). Cool to 0°C.

  • Addition: Add 1.05 equiv of the primary amine (dissolved in minimal DCM) dropwise over 10–15 minutes.

    • Note: If the amine is a salt (e.g., hydrochloride), add 1.0 equiv of DIPEA to free the base, but keep T < 5°C to prevent racemization.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS. Most reactions complete within 1–2 hours.

  • Quench/Workup:

    • If clean: Concentrate in vacuo.

    • If excess amine persists:[1] Wash with 0.1 M HCl (if product is acid-stable) or use a scavenger resin (see Module 4).

Module 2: Reaction Pathway Visualization

Understanding the competition between the desired pathway and side reactions is critical for troubleshooting.

ReactionPathways Reagents Ethyl 2-Isocyanato- 4-Methylvalerate + Primary Amine Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack SymUrea IMPURITY (Symmetric Urea) Reagents->SymUrea Moisture (H2O) (-CO2) Urea TARGET PRODUCT (Linear Urea) Intermediate->Urea Kinetic Control (Low Temp, Neutral pH) Hydantoin SIDE PRODUCT (Hydantoin) [Mass = Urea - 46] Urea->Hydantoin Cyclization (Base/Heat, -EtOH)

Figure 1: Reaction landscape.[2] The "Linear Urea" is the kinetic product. Heat or base promotes cyclization to Hydantoin. Water contamination leads to Symmetric Urea.

Module 3: Troubleshooting & Diagnostics

Issue 1: "I see a white precipitate that won't dissolve."

Diagnosis: Symmetric Urea Formation.

  • Mechanism: Moisture hydrolyzes the isocyanate to a carbamic acid, which decarboxylates to form the free amine of the starting material (Leucine ethyl ester). This amine then attacks a remaining isocyanate molecule.

  • The Fix:

    • Ensure solvents are anhydrous (Karl Fischer < 50 ppm).

    • Keep the reaction under an inert atmosphere (

      
      /Ar).
      
    • Recovery: Symmetric ureas are often highly insoluble. Filter the precipitate; your product is likely in the filtrate.

Issue 2: "LC-MS shows a peak with Mass [M-46]."

Diagnosis: Hydantoin Cyclization.

  • Mechanism: The urea nitrogen attacks the adjacent ester carbonyl, ejecting ethanol (Mass 46). This is favored by Base (DIPEA/TEA) and Heat .

  • The Fix:

    • Eliminate Base: If your amine is a free base, do not add TEA/DIPEA.

    • Lower Temperature: Conduct the entire reaction at 0°C.

    • Reduce Time: Do not leave the reaction stirring overnight if conversion is complete.

Issue 3: "My product has lost optical activity (Racemization)."

Diagnosis:


-Proton Abstraction. 
  • Mechanism: The proton at the chiral center (Leucine

    
    -carbon) is acidic due to the flanking ester and urea/isocyanate groups. Bases promote enolization, destroying chirality.
    
  • The Fix:

    • Avoid strong bases.

    • If a base is required (to neutralize an amine salt), use a non-nucleophilic base like DIPEA only in exact stoichiometry (1:1 with salt) and keep T < 0°C.

Module 4: Advanced Purification (Scavenging)

Chromatography can sometimes induce hydrolysis or cyclization on silica. Solid-supported scavengers are recommended for removing excess isocyanate or amine.[1][3]

Scenario A: Excess Isocyanate (Electrophile)
  • Reagent: Polymer-supported Tris(2-aminoethyl)amine (e.g., PS-Trisamine).

  • Protocol: Add 2–3 equivalents of resin relative to the excess isocyanate. Stir for 1 hour at RT. Filter. The isocyanate is covalently bound to the beads.

Scenario B: Excess Amine (Nucleophile)
  • Reagent: Polymer-supported Isocyanate (e.g., PS-Isocyanate).[4]

  • Protocol: Add 2–3 equivalents of resin. Stir for 1 hour. The amine reacts with the resin-bound isocyanate to form an insoluble urea. Filter to remove.

Module 5: Decision Tree for Optimization

TroubleshootingTree Start Analyze Reaction Outcome CheckLCMS Check LC-MS / TLC Start->CheckLCMS Clean Single Peak (Target) CheckLCMS->Clean Impurity Multiple Peaks CheckLCMS->Impurity MassCheck Check Mass of Impurity Impurity->MassCheck SymUrea Mass = (SM dimer - CO2) Symmetric Urea MassCheck->SymUrea Precipitate? Hydantoin Mass = (Product - 46) Hydantoin MassCheck->Hydantoin M - 46? Racemic Mass Correct but Optical Rotation 0 MassCheck->Racemic Chiral HPLC? FixWater Action: Dry Solvent Check Atmosphere SymUrea->FixWater FixBase Action: Remove Base Lower Temp Hydantoin->FixBase FixTime Action: Reduce Rxn Time Avoid Base Racemic->FixTime

Figure 2: Diagnostic workflow for identifying and correcting reaction failures.

References

  • Isocyanate Reactivity & Mechanism

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[5][6] Oxford University Press. (Chapter 28: Isocyanates and their reactions).

    • Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry.[7] Chemical Reviews, 72(5), 457–496. Link

  • Hydantoin Formation

    
    -Isocyanato Esters: 
    
    • Nowick, J. S., et al. (1992). Synthesis of ureas and hydantoins from isocyanates and amines.[8] Journal of Organic Chemistry, 57(26), 7364–7366. Link

    • Sarges, R., et al. (1990). Hydantoins via base-catalyzed cyclization of urea derivatives. Journal of Medicinal Chemistry, 33(7), 1859–1865.
  • Racemization of Amino Acid Derivatives

    • Kemp, D. S. (1979). Racemization in Peptide Synthesis. The Peptides: Analysis, Synthesis, Biology, Vol 1.
    • Goodman, M., & Stueben, K. C. (1962).[9] Amino Acid Active Esters.[9] III. Base-Catalyzed Racemization of Peptide Active Esters. Journal of Organic Chemistry, 27(10), 3409–3416. Link

  • Scavenger Resins

    • Marsh, I. R., et al. (2002). Scavenger resins for the removal of excess isocyanates and amines.[1][4] Tetrahedron Letters, 43(38), 6755-6757. Link

Sources

Optimization

Impact of reaction solvent on the reactivity of "Ethyl 2-Isocyanato-4-Methylvalerate"

Technical Support Center: Optimizing Reaction Solvents for Ethyl 2-Isocyanato-4-Methylvalerate Core Technical Overview Ethyl 2-Isocyanato-4-Methylvalerate (CAS 64505-10-8) is a bifunctional electrophile derived from the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Solvents for Ethyl 2-Isocyanato-4-Methylvalerate

Core Technical Overview

Ethyl 2-Isocyanato-4-Methylvalerate (CAS 64505-10-8) is a bifunctional electrophile derived from the amino acid Leucine. It contains two reactive centers:

  • Isocyanate (-N=C=O): Highly electrophilic, susceptible to nucleophilic attack by amines, alcohols, and water.

  • Ester (-COOEt): Generally stable under mild isocyanate reaction conditions but susceptible to hydrolysis or transesterification under forcing conditions.

The Critical Challenge: The alpha-carbon (C2) is chiral.[1][2] The adjacent electron-withdrawing isocyanate and ester groups increase the acidity of the alpha-proton. Consequently, solvent choice dictates not just yield, but also optical purity. Incorrect solvent/base combinations can lead to rapid racemization via enolization.

Solvent Selection Matrix

Use this matrix to select the optimal solvent for your specific nucleophile (amine, alcohol, thiol).

Solvent ClassSpecific SolventRatingTechnical Notes
Non-Polar Aromatic Toluene ⭐⭐⭐⭐⭐ (Recommended) Best for Stability. Low moisture affinity makes it easy to dry. Slows reaction kinetics slightly, allowing for better control. Minimizes racemization risk.[3]
Chlorinated Dichloromethane (DCM) ⭐⭐⭐⭐ Good Solubility. Excellent for dissolving the oily starting material. Must be distilled from CaH₂ or passed through activated alumina to remove water.
Polar Aprotic THF / Ethyl Acetate ⭐⭐⭐ High Reactivity. Accelerates nucleophilic attack. Critical Warning: THF is hygroscopic; "wet" THF will instantly generate urea precipitate.
Polar Aprotic DMF / DMSO ⭐ (Avoid) High Risk. Difficult to remove traces of water. High polarity stabilizes the enolate intermediate, significantly increasing the risk of racemization if any base is present.
Protic Ethanol / Methanol / Water DO NOT USE Incompatible. These are reactants, not solvents. They will consume the isocyanate to form carbamates (urethanes) or ureas.

Reaction Pathway & Troubleshooting Diagrams

Diagram 1: Reaction Pathways & Solvent Interference

This diagram illustrates the competition between the desired nucleophilic addition and the moisture-induced side reactions.

ReactionPathways Start Ethyl 2-Isocyanato- 4-Methylvalerate (Starting Material) Intermediate Tetrahedral Intermediate Start->Intermediate Dry Solvent CarbamicAcid Carbamic Acid (Unstable) Start->CarbamicAcid Wet Solvent Nucleophile Target Nucleophile (R-NH2, R-OH) Nucleophile->Intermediate Water Moisture (H2O) (Impurity in Wet Solvent) Water->CarbamicAcid Product Desired Product (Urea/Carbamate) Intermediate->Product Kinetic Control SideProduct Symmetrical Urea (White Precipitate) CarbamicAcid->SideProduct Decarboxylation CO2 CO2 Gas CarbamicAcid->CO2

Caption: Figure 1.[4] Kinetic competition between desired nucleophilic attack (green path) and moisture-driven decomposition (red path).

Troubleshooting Guides (FAQs)

Ticket #001: Formation of Unexpected White Precipitate

User Report: "I added my amine to the isocyanate in THF, and the solution turned cloudy immediately. My yield is low." Diagnosis: Moisture Contamination (Urea Formation). Isocyanates react with water to form unstable carbamic acids, which decarboxylate to primary amines. These amines react with remaining isocyanate to form symmetrical ureas, which are often insoluble in THF/DCM. Corrective Protocol:

  • Solvent Drying: Ensure THF is dried to <50 ppm water (Karl Fischer titration). Use molecular sieves (3Å or 4Å) activated at 300°C.

  • Atmosphere: Run the reaction under a positive pressure of dry Nitrogen or Argon.

  • Glassware: Flame-dry or oven-dry all glassware to remove adsorbed moisture.

Ticket #002: Loss of Optical Activity (Racemization)

User Report: "My product (a urea derivative) shows 0° optical rotation. The starting material was L-Leucine derived."[5] Diagnosis: Base-Catalyzed Racemization. The alpha-proton (C2-H) is acidic due to the flanking ester and isocyanate/urea groups. Using a strong base (e.g., Triethylamine) or a high-polarity solvent (DMF) stabilizes the planar enolate intermediate, destroying chirality. Corrective Protocol:

  • Change Base: Switch to a non-nucleophilic, sterically hindered base like DIPEA (Hünig's base) or 2,4,6-Collidine .

  • Change Solvent: Switch to Toluene or DCM . Non-polar solvents destabilize the charged enolate transition state.

  • Temperature: Lower the reaction temperature to 0°C or -10°C.

Ticket #003: Sluggish Reaction Rate

User Report: "I am reacting the isocyanate with a secondary alcohol in Toluene, but conversion is <10% after 24 hours." Diagnosis: Low Electrophilicity / Steric Hindrance. Secondary alcohols are poor nucleophiles, and Toluene does not stabilize the polar transition state of the addition. Corrective Protocol:

  • Catalysis: Add a Lewis Acid catalyst. Dibutyltin Dilaurate (DBTDL) (0.1 - 1.0 mol%) is standard.

    • Note: For metal-free options, use DMAP (4-Dimethylaminopyridine), but watch for racemization.

  • Concentration: Increase reactant concentration to 0.5M - 1.0M to drive second-order kinetics.

  • Heat: Gently heat to 40-60°C (monitor for racemization).

Interactive Troubleshooting Flowchart

Use this logic tree to diagnose real-time experimental issues.

TroubleshootingTree Start Start: Observe Reaction Issue Precipitate Issue: White Precipitate? Start->Precipitate Racemization Issue: Loss of Chirality? Start->Racemization SlowRate Issue: Reaction Too Slow? Start->SlowRate CheckWater Check Solvent Water Content Precipitate->CheckWater Yes CheckBase Using Strong Base/Polar Solvent? Racemization->CheckBase Yes CheckNuc Is Nucleophile Weak? (e.g., sec-alcohol) SlowRate->CheckNuc Yes DrySolvent Action: Dry Solvent (<50ppm) Use Inert Gas CheckWater->DrySolvent Water Detected FixBase Action: Switch to Toluene Use Collidine/DIPEA CheckBase->FixBase Yes AddCat Action: Add Catalyst (DBTDL or Zr-chelate) CheckNuc->AddCat Yes

Caption: Figure 2. Decision tree for diagnosing solvent and reactivity issues with Ethyl 2-Isocyanato-4-Methylvalerate.

Standard Operating Procedure (SOP): Drying Solvents

To ensure reactivity without side products, follow this drying protocol for Toluene or DCM:

  • Pre-drying: Store solvent over activated 4Å molecular sieves for 24 hours.

  • Distillation (Optional but Preferred): Distill Toluene over Sodium/Benzophenone. Distill DCM over Calcium Hydride (CaH₂).

  • Verification: Verify water content is <50 ppm using a Karl Fischer titrator.

  • Storage: Store under Argon with a septum seal. Never pour; always transfer via syringe or cannula.

References

  • National Institute of Standards and Technology (NIST). Ethyl 2-isocyanato-4-methyl valerate Properties. WebBook. [Link]

  • Raspoet, G., et al. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of Organic Chemistry.[6] [Link]

  • Benoiton, N. L. (1996). 2-Alkoxy-5(4H)-oxazolones and the enantiomerization of N-alkoxycarbonylamino acids.[6] Biopolymers.[6] (Mechanisms of racemization in activated amino acid derivatives). [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Ethyl 2-Isocyanato-4-Methylvalerate

Target Molecule: Ethyl 2-Isocyanato-4-Methylvalerate (Leucine Ethyl Ester Isocyanate) CAS Registry Number: 7450-28-4 (L-isomer) Molecular Formula: C9H15NO3 Primary Application: Chiral building block for peptidomimetics,...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: Ethyl 2-Isocyanato-4-Methylvalerate (Leucine Ethyl Ester Isocyanate) CAS Registry Number: 7450-28-4 (L-isomer) Molecular Formula: C9H15NO3 Primary Application: Chiral building block for peptidomimetics, ureas, and carbamates.

Introduction: The Scaling Paradox

Scaling reactions involving Ethyl 2-Isocyanato-4-Methylvalerate presents a unique "dual-threat" challenge in process chemistry:

  • Thermodynamic Instability: Like all isocyanates, it is highly sensitive to moisture, leading to autocatalytic urea formation and CO₂ pressure buildup.

  • Stereochemical Fragility: As an

    
    -isocyanato ester derived from Leucine, the chiral center at the 
    
    
    
    -position is activated by both the ester and isocyanate groups. High temperatures or strong bases can trigger rapid racemization, destroying the optical purity required for drug development.

This guide moves beyond standard laboratory protocols to address the specific engineering and chemical constraints of scaling this molecule from grams to kilograms.

Module 1: Material Integrity & Storage

The "Before" Phase: 90% of scale-up failures with this reagent occur before the reaction starts due to moisture ingress.

Critical Handling Protocols
  • The Nitrogen Blanket: Unlike standard reagents, this isocyanate cannot just be "capped." It must be stored under a positive pressure of dry nitrogen or argon.

  • Visual Inspection:

    • Clear/Colorless Liquid:[1] Good integrity.[2][3]

    • Cloudy/Hazy: Partial hydrolysis (urea formation). Do not use for GMP batches.

    • White Precipitate: Significant degradation. Filter immediately, but purity has likely dropped below 95%.

Solvent Compatibility Matrix
Solvent ClassCompatibilityNotes for Scale-Up
Chlorinated (DCM, Chloroform) High Excellent solubility. DCM is preferred for low-temp reactions to prevent racemization.
Ethers (THF, MTBE) Medium Must be anhydrous (peroxide-free). THF can absorb water rapidly; use fresh distillates or molecular sieves.
Alcohols (MeOH, EtOH) INCOMPATIBLE Reacts immediately to form carbamates.
Water DANGEROUS Reacts to form amine + CO₂. Risk of vessel over-pressurization.[3][4][5]
Amines (TEA, DIPEA) Context Dependent Used as bases but can catalyze polymerization if added without a nucleophile.

Module 2: Reaction Engineering (The Scale-Up)

The "During" Phase: Controlling the exotherm and protecting chirality.

Mechanism & Signaling Pathway

The reaction typically involves a nucleophilic attack (by an amine or alcohol) on the isocyanate carbon.[6]

ReactionPathway Start Ethyl 2-Isocyanato-4-Methylvalerate (Electrophile) Inter Tetrahedral Intermediate Start->Inter + Nuc Side1 Side Product: Urea Dimer (Moisture Induced) Start->Side1 + H2O (Moisture) Nuc Nucleophile (R-NH2 or R-OH) Nuc->Inter Product Target Urea/Carbamate (Chiral Retention) Inter->Product Kinetic Control (Low Temp) Side2 Racemized Product (Base/Heat Induced) Inter->Side2 Thermodynamic Control (High Temp/Base)

Figure 1: Reaction pathways showing the competition between desired product formation, moisture-induced degradation, and racemization.

Protocol: Nucleophilic Addition (Amine/Alcohol)[6]

Objective: Synthesize a urea derivative while maintaining >99% ee (enantiomeric excess).

  • System Preparation:

    • Reactor must be dried (bake-out >100°C or solvent wash with anhydrous THF).

    • Install a calcium chloride drying tube or nitrogen bubbler.

  • Temperature Control (The Critical Variable):

    • Cool the solvent (DCM or Toluene) to 0°C to -10°C .

    • Why? The

      
      -proton is acidic. At >25°C, basic amines can deprotonate this position, leading to racemization.
      
  • Addition Mode:

    • Do NOT add the isocyanate to the amine. This creates a temporary excess of amine (base), promoting racemization.

    • CORRECT: Add the Amine (Nucleophile) dropwise to the Isocyanate solution. This keeps the base concentration low relative to the electrophile.

  • Monitoring:

    • Monitor disappearance of the Isocyanate peak via IR (approx. 2270 cm⁻¹) or TLC (stain with ninhydrin after quench).

Module 3: Workup & Quenching

The "After" Phase: Safe disposal of excess reagent.

Safety Warning: Never quench a large-scale isocyanate reaction with water alone. The rapid generation of CO₂ can rupture glass vessels.

Quenching Protocol
  • Primary Quench: Add a small excess of n-Butanol or Ethanol . This converts residual isocyanate into a stable, inert carbamate.

  • Wait Time: Stir for 30 minutes at room temperature.

  • Aqueous Wash: Only after the isocyanate is consumed, wash the organic layer with dilute citric acid (to remove unreacted amines) and brine.

Troubleshooting Center (FAQ)

Scenario 1: Physical State Anomalies

Q: My reaction mixture turned cloudy and a white solid precipitated. What happened? A: This is the classic sign of moisture contamination .

  • Diagnosis: Water reacted with the isocyanate to form an amine, which then reacted with remaining isocyanate to form a symmetric urea dimer (highly insoluble).

  • Fix: Check solvent water content (Karl Fischer titration). Ensure the reactor was dried. You cannot reverse this; filter the solid and purify the filtrate.

Scenario 2: Loss of Chirality

Q: The optical rotation of my product is lower than the literature value. Did I racemize it? A: Likely, yes.

  • Cause: High temperature or "Inverse Addition."

  • Mechanism: The

    
    -proton was removed by the amine base, forming an enolate intermediate which repopulated as a racemate.
    
  • Fix: Repeat the reaction at -10°C . Ensure you add the Amine to the Isocyanate , not vice-versa. Avoid using strong auxiliary bases (like TEA) unless necessary; the nucleophilic amine is usually sufficient.

Scenario 3: Pressure Events

Q: I noticed a pressure spike in the reactor during the addition. Is this normal? A: No. This indicates CO₂ release .

  • Cause: Wet reagents. The reaction

    
     is generating gas.
    
  • Immediate Action: Ensure the system is vented (not sealed). Check the bubbler. If pressure rises rapidly, cool the reactor immediately to slow the hydrolysis.

References

  • Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from

  • Merck Millipore. (2024). Safety Data Sheet: Ethyl Isocyanate. Retrieved from

  • BenchChem. (2025). Kinetic Profile of Ethyl Isocyanoacetate: Reactivity Guide. Retrieved from

  • MDPI. (2019). Urethane Formation with an Excess of Isocyanate: Experimental Study. Retrieved from

  • Thermo Fisher Scientific. (2025).[7] Safety Data Sheet: Ethyl isocyanoacetate. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

"Ethyl 2-Isocyanato-4-Methylvalerate" vs. other chiral isocyanates in asymmetric synthesis

Topic: Comparative Guide: Ethyl 2-Isocyanato-4-Methylvalerate vs. Aromatic Chiral Isocyanates Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Analytical Scientists, Process Dev...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Ethyl 2-Isocyanato-4-Methylvalerate vs. Aromatic Chiral Isocyanates Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary

In the landscape of asymmetric synthesis and chiral resolution, Ethyl 2-Isocyanato-4-Methylvalerate (also known as L-Leucine Ethyl Ester Isocyanate ; CAS: 64505-10-8 ) represents a distinct class of "bio-inspired" chiral derivatizing agents (CDAs). Unlike the ubiquitous aromatic isocyanates—such as (R)-(-)-


-methylbenzyl isocyanate or 1-(1-Naphthyl)ethyl isocyanate (NEI)—this leucine-derived agent offers a purely aliphatic steric environment.

This guide objectively compares the performance of Ethyl 2-Isocyanato-4-Methylvalerate against industry-standard aromatic alternatives. It highlights specific scenarios where the aliphatic nature of the leucine side chain (isobutyl group) provides superior resolution or spectroscopic clarity compared to the rigid


-systems of aromatic competitors.
Molecular Architecture & Mechanistic Advantage

The efficacy of a chiral isocyanate relies on its ability to create a diastereomeric environment upon reaction with a racemic amine or alcohol.

  • The Competitors (Aromatic): Rely on

    
    -
    
    
    
    stacking and rigid steric bulk (phenyl/naphthyl rings) to lock the conformation of the resulting urea or carbamate.
  • The Leucine Advantage (Aliphatic): Ethyl 2-Isocyanato-4-Methylvalerate utilizes a flexible isobutyl side chain. This is critical when resolving analytes that already possess significant aromatic complexity, where additional aromatic signals from the CDA would crowd the NMR spectrum.

Mechanism of Action: Diastereomeric Urea Formation

The reaction proceeds via nucleophilic attack of the analyte (amine) on the isocyanate carbon. The resulting urea contains two chiral centers: one from the fixed leucine backbone and one from the analyte.

ReactionMechanism Iso Ethyl 2-Isocyanato- 4-Methylvalerate (Electrophile) TS Tetrahedral Intermediate Iso->TS Nucleophilic Attack Amine Racemic Amine (Nucleophile) Amine->TS Urea Diastereomeric Ureas (R,S) and (S,S) TS->Urea Proton Transfer

Figure 1: Mechanistic pathway for the formation of diastereomeric ureas using Leucine Ethyl Ester Isocyanate.

Comparative Performance Analysis

The following table contrasts Ethyl 2-Isocyanato-4-Methylvalerate with the two most common alternatives: (R)-(-)-


-Methylbenzyl Isocyanate (MB-NCO) and (R)-(-)-1-(1-Naphthyl)ethyl Isocyanate (NE-NCO).

Table 1: Technical Comparison of Chiral Isocyanates

FeatureEthyl 2-Isocyanato-4-Methylvalerate (R)-(-)-

-Methylbenzyl Isocyanate
(R)-(-)-1-(1-Naphthyl)ethyl Isocyanate
Source L-Leucine (Amino Acid)Styrene derivativeNaphthalene derivative
Steric Bulk Isobutyl (Flexible, Aliphatic)Phenyl (Rigid, Planar)Naphthyl (High Bulk, Planar)
Reactivity Moderate (Aliphatic NCO)High (Benzylic/Aromatic NCO)High (Benzylic/Aromatic NCO)
UV Detection Silent/Low (No strong chromophore)Strong (UV active ~254 nm)Very Strong (High extinction coeff.)[1][2]
NMR Utility Excellent for Aromatic Analytes (No overlap)Good for Aliphatic AnalytesGood for shifting signals via shielding
Solubility High in non-polar & polar organic solventsHigh in organicsHigh in organics
Primary Use Resolution of aromatic amines; PeptidomimeticsGeneral purpose resolutionHPLC resolution (UV tagging)
Critical Insight: The "Silent" Resolver

The most distinct advantage of the Leucine derivative is its lack of aromatic protons.

  • Scenario: You are resolving a drug candidate with a complex indole or quinoline core.

  • Problem: Using MB-NCO or NE-NCO introduces 5-7 new aromatic protons, cluttering the critical 7.0–8.0 ppm region in

    
    H NMR.
    
  • Solution: Ethyl 2-Isocyanato-4-Methylvalerate adds signals only in the aliphatic region (0.9–4.2 ppm), leaving the aromatic window clear for precise integration of diastereomeric peaks.

Experimental Protocols

These protocols are designed to be self-validating. The "Check" steps ensure the user confirms success before proceeding.

Protocol A: Derivatization of a Chiral Amine for NMR Analysis

Objective: Determine the enantiomeric excess (ee) of a primary amine "X".

  • Preparation:

    • Dissolve 0.1 mmol of Amine X in 0.6 mL of deuterated solvent (

      
       or 
      
      
      
      ) directly in an NMR tube.
    • Check: Acquire a baseline

      
      H NMR to ensure purity.
      
  • Derivatization:

    • Add 1.1 equivalents (approx. 20-25 mg) of Ethyl 2-Isocyanato-4-Methylvalerate to the tube.

    • Optional: If reaction is slow, add a catalytic amount of DMAP (4-dimethylaminopyridine).

    • Shake vigorously for 5 minutes. Allow to stand for 30 minutes at room temperature.

  • Validation:

    • The reaction is usually quantitative. The isocyanate peak in IR (2270 cm

      
      ) should disappear if stoichiometry is exact, but in NMR, look for the downfield shift of the amine protons (now urea protons).
      
  • Analysis:

    • Analyze the

      
      H NMR.
      
    • Target Signal: Focus on the ester methylene protons (

      
      ) of the leucine moiety. These diastereotopic protons often split distinctly for the (S,R) vs (S,S) diastereomers, typically around 4.1–4.2 ppm.
      
Protocol B: Synthesis of the Isocyanate (If Commercial Stock Unavailable)

Note: Commercial sourcing (CAS 64505-10-8) is preferred for reproducibility. If synthesis is required, the Triphosgene method is safer than phosgene gas.

  • Suspend L-Leucine ethyl ester hydrochloride (CAS 2743-40-0) in DCM.

  • Add saturated aqueous

    
     (biphasic system).
    
  • Cool to 0°C. Add Triphosgene (0.33 equiv) in one portion.

  • Stir vigorously for 15-30 mins.

  • Separate organic layer, dry over

    
    , and concentrate.
    
  • Purification: Distillation is required for high purity (colorless oil).

Decision Matrix: Selecting the Right Isocyanate

Use this logic flow to determine if the Leucine derivative is the correct choice for your specific analyte.

SelectionLogic Start Start: Select CDA for Amine/Alcohol Q1 Does analyte have strong UV chromophore? Start->Q1 Q2 Is NMR region 7.0-8.0 ppm crowded by analyte? Q1->Q2 Yes Result_NEI Use 1-(1-Naphthyl)ethyl Isocyanate (Needs UV Tag) Q1->Result_NEI No (Needs Tag) Result_Leu Use Ethyl 2-Isocyanato-4-Methylvalerate (Clear Aromatic Window) Q2->Result_Leu Yes (Avoid Overlap) Result_MBI Use alpha-Methylbenzyl Isocyanate (Standard/Low Cost) Q2->Result_MBI No

Figure 2: Decision matrix for selecting the optimal chiral isocyanate based on analyte properties.

References
  • Sigma-Aldrich. L-Leucine ethyl ester hydrochloride Product Specification. (Precursor CAS: 2743-40-0).[3] Link

  • Tsai, J. H., et al. (2002).[4] "Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate." Organic Syntheses, 78, 220.[4] (Foundational protocol for amino acid isocyanate synthesis). Link

  • BenchChem. Comparative Guide to Chiral Derivatizing Agents. (Overview of CDA classes including isocyanates). Link

  • Adhikari, S., et al. (2021).[2] "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Journal of Pharmaceutical Investigation. (Discusses resolution of Leucine ethyl ester derivatives). Link

  • GuideChem. Ethyl 2-Isocyanato-4-Methylvalerate Properties & CAS 64505-10-8.Link

Sources

Comparative

A Comparative Guide to the Purity Analysis of Ethyl 2-Isocyanato-4-Methylvalerate by GC-MS and HPLC

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs), the purity of reactive intermediates is a critical determinant of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs), the purity of reactive intermediates is a critical determinant of reaction yield, impurity profile, and the ultimate safety and efficacy of the final product. Ethyl 2-Isocyanato-4-Methylvalerate, a chiral building block derived from the amino acid L-leucine, is one such reactive intermediate. Its isocyanate functional group, while synthetically versatile, presents significant analytical challenges due to its high reactivity and thermal lability. This guide provides a comprehensive comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of this key intermediate.

The Analytical Challenge: The Reactive Isocyanate Group

The core of the analytical difficulty in handling Ethyl 2-Isocyanato-4-Methylvalerate lies in the electrophilic nature of the isocyanate (-N=C=O) group. This functional group readily reacts with any nucleophilic species, most notably protic solvents like water and alcohols. Contact with moisture will lead to the formation of an unstable carbamic acid, which rapidly decarboxylates to form the corresponding amine. This amine can then react with another molecule of the isocyanate to form a stable, and often insoluble, urea derivative, which represents a significant impurity. Furthermore, isocyanates can be thermally unstable, undergoing degradation at the elevated temperatures often employed in standard gas chromatography.

These properties necessitate carefully designed analytical strategies that either protect the molecule from degradation or convert it into a stable derivative for analysis.

GC-MS for Direct Analysis: Taming Thermal Lability

Gas chromatography, with its high resolving power and the structural elucidation capabilities of mass spectrometry, is a powerful tool for purity analysis. However, the thermal instability of isocyanates presents a significant hurdle. Standard GC injection techniques, which involve flash vaporization in a hot inlet, can lead to the degradation of thermally sensitive compounds. For Ethyl 2-Isocyanato-4-Methylvalerate, this can result in an underestimation of purity and the formation of artifacts that complicate the impurity profile.

To overcome this, a cold on-column injection technique is essential. This method involves injecting the sample directly onto the capillary column at a low initial temperature, below the boiling point of the solvent. The temperature is then gradually increased, allowing for the volatilization of the analyte without the shock of a hot injection port, thus preserving its integrity.

Experimental Protocol: GC-MS with Cold On-Column Injection

1. Sample Preparation:

  • Dissolve a known concentration of Ethyl 2-Isocyanato-4-Methylvalerate (e.g., 1 mg/mL) in a dry, aprotic solvent such as anhydrous toluene or dichloromethane.

  • Ensure all glassware is thoroughly dried to prevent moisture-induced degradation.

  • Prepare a series of calibration standards in the same manner.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Inlet: Cool On-Column (COC) inlet.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent low-to-mid polarity column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 25°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3. Data Analysis:

  • The purity of Ethyl 2-Isocyanato-4-Methylvalerate is determined by the area percent of the main peak relative to the total area of all observed peaks.

  • Impurity identification can be performed by comparing the mass spectra of the minor peaks to a spectral library (e.g., NIST).

Logical Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve in Anhydrous Solvent Injection Cold On-Column Injection Prep->Injection Separation GC Separation (DB-5ms) Injection->Separation Detection MS Detection (EI, Scan/SIM) Separation->Detection Integration Peak Integration Detection->Integration Purity Purity Calculation (% Area) Integration->Purity ImpurityID Impurity Identification (Mass Spectra) Integration->ImpurityID

GC-MS analysis workflow for Ethyl 2-Isocyanato-4-Methylvalerate.

HPLC with Derivatization: A Robust Alternative

High-Performance Liquid Chromatography offers a powerful alternative for the analysis of thermally labile and reactive compounds. To overcome the inherent instability of the isocyanate group, a derivatization step is employed. This involves reacting the isocyanate with a suitable reagent to form a stable, UV-active, or fluorescent derivative that can be readily analyzed by HPLC.

A widely used and effective derivatizing agent for isocyanates is dibutylamine (DBA) . The secondary amine of DBA reacts rapidly and quantitatively with the isocyanate group to form a stable urea derivative. This derivative is less reactive, thermally stable, and possesses a chromophore that allows for sensitive UV detection.

Derivatization Reaction

The reaction of Ethyl 2-Isocyanato-4-Methylvalerate with dibutylamine proceeds as follows:

Derivatization_Reaction cluster_reactants Reactants cluster_product Product Isocyanate Ethyl 2-Isocyanato-4-Methylvalerate (C9H15NO3) UreaDerivative Stable Urea Derivative (C17H34N2O3) Isocyanate->UreaDerivative + DBA Dibutylamine (DBA) (C8H19N) DBA->UreaDerivative

Derivatization of Ethyl 2-Isocyanato-4-Methylvalerate with Dibutylamine.
Experimental Protocol: HPLC with Pre-column Derivatization

1. Derivatization Procedure:

  • Prepare a derivatizing solution of dibutylamine (e.g., 0.01 M in anhydrous toluene).

  • To a known amount of the Ethyl 2-Isocyanato-4-Methylvalerate sample, add an excess of the derivatizing solution.

  • Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at room temperature to ensure complete derivatization.

  • Evaporate the solvent and excess reagent under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent reversed-phase column.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • Start at 50% B, hold for 1 minute.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Diode Array Detector (DAD) monitoring at 240 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity is determined by comparing the peak area of the derivatized analyte to a calibration curve generated from derivatized standards of known concentration.

  • Impurities are also derivatized and can be quantified relative to the main component or a specific impurity standard.

Logical Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Derivatization React with Dibutylamine (DBA) Reconstitution Reconstitute in Mobile Phase Derivatization->Reconstitution Injection Inject Derivatized Sample Reconstitution->Injection Separation RP-HPLC Separation (C18 Column) Injection->Separation Detection UV Detection (240 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

HPLC analysis workflow for Ethyl 2-Isocyanato-4-Methylvalerate.

Head-to-Head Comparison: GC-MS vs. HPLC

ParameterGC-MS (Cold On-Column)HPLC-UV (with DBA Derivatization)Rationale and Insights
Principle Direct analysis of the volatile analyte.Analysis of a stable, derivatized analyte.GC-MS offers a more direct look at the sample but requires specialized injection to prevent degradation. HPLC with derivatization is a more robust approach for routine analysis.
Sample Preparation Simple dissolution in an anhydrous solvent.Multi-step: derivatization, solvent evaporation, and reconstitution.GC-MS has a simpler and faster sample preparation, reducing the chances of handling errors.
Potential for Artifacts Low, with proper cold on-column injection.Low, as the derivatization stabilizes the analyte.Both methods are designed to minimize artifact formation. However, incomplete derivatization in the HPLC method could be a source of error.
**Linearity (R²) **Typically >0.995Typically >0.999Both techniques offer excellent linearity over a defined concentration range.
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mLHPLC with a UV-active derivative generally provides lower detection limits.
Limit of Quantitation (LOQ) ~0.2 µg/mL~0.05 µg/mLThe higher sensitivity of the HPLC method translates to lower quantitation limits.
Precision (RSD%) < 5%< 2%The stability of the derivatized analyte in the HPLC method often leads to better precision.
Accuracy (Recovery %) 95-105%98-102%Both methods can achieve high accuracy with proper validation.
Throughput Higher, due to simpler sample preparation.Lower, due to the additional derivatization step.For a large number of samples, the faster sample preparation of the GC-MS method can be advantageous.
Impurity Identification Excellent, due to mass spectral data.Limited to comparison with known standards.GC-MS is superior for identifying unknown impurities due to the structural information provided by the mass spectrometer.

Conclusion and Recommendations

Both GC-MS with cold on-column injection and HPLC with dibutylamine derivatization are viable and effective methods for the purity analysis of Ethyl 2-Isocyanato-4-Methylvalerate. The choice between the two will depend on the specific needs of the laboratory and the goals of the analysis.

  • GC-MS with cold on-column injection is the preferred method for impurity identification and structural elucidation . Its direct analysis approach provides a true representation of the volatile components in the sample, and the mass spectral data is invaluable for identifying unknown impurities. While it requires specialized injection hardware, the simpler sample preparation can lead to higher throughput.

  • HPLC with dibutylamine derivatization is the more robust and sensitive method for routine quality control and quantitative analysis . The derivatization step, while adding time to the sample preparation, results in a stable analyte that is less susceptible to degradation and can be analyzed with high precision and accuracy. The lower detection and quantitation limits make it ideal for trace-level impurity analysis.

For a comprehensive understanding of the purity and impurity profile of Ethyl 2-Isocyanato-4-Methylvalerate, a dual-method approach is recommended. The HPLC method can be used for routine purity assessments and quantification of known impurities, while the GC-MS method can be employed for in-depth impurity profiling and the investigation of any unknown peaks that may arise. This integrated approach ensures the highest level of quality control for this critical reactive intermediate in the drug development process.

References

  • Organic Syntheses Procedure. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Available at: [Link]

  • Karlsson, D., Dalene, M., & Skarping, G. (1999). Determination of complex mixtures of airborne isocyanates and amines. Part 5. Determination of low molecular weight aliphatic isocyanates as dibutylamine derivatives. The Analyst, 124(10), 1507-1512. Available at: [Link]

  • Vandenabeele-Trambouze, O., et al. (2001). Validation of transferability of DBA derivatization and LC–MS/MS determination method for isocyanates via an interlaboratory comparison. Journal of Environmental Monitoring, 3(6), 578-583. Available at: [Link]

  • GL Sciences. 3-5 Cold-on-Column Injection Method. Available at: [Link]

  • Phenomenex. GC Injection Techniques for Accurate Chromatography. Available at: [Link]

  • Agilent Technologies. Cool on-column GC inlet, minimize thermal degradation. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • United States Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia (Ph. Eur.) Available at: [Link]

Validation

Ethyl 2-Isocyanato-4-Methylvalerate: A Strategic Chiral Building Block for Peptidomimetic &amp; Urea Library Synthesis

The following guide is structured as a high-level technical resource for application scientists and medicinal chemists. It prioritizes the compound's role in combinatorial chemistry and peptidomimetic drug design , where...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for application scientists and medicinal chemists. It prioritizes the compound's role in combinatorial chemistry and peptidomimetic drug design , where it serves as a critical chiral building block.

Publish Comparison Guide | v. 2026.02

Executive Summary

Ethyl 2-Isocyanato-4-Methylvalerate (CAS: 64505-10-8), often referred to as the L-Leucine Isocyanate Ethyl Ester , is a specialized electrophilic reagent used primarily in the synthesis of chiral ureas, carbamates, and peptidomimetics. Unlike generic isocyanates (e.g., phenyl isocyanate) used for bulk polymer modification or simple derivatization, this compound retains the chiral center and aliphatic side-chain of L-Leucine.

This retention of chirality and steric architecture makes it indispensable for Structure-Activity Relationship (SAR) studies in drug discovery, particularly for:

  • Peptide Deformylase Inhibitors: Replacing natural peptide bonds with urea linkages to improve metabolic stability.

  • Taste Receptor Antagonists: Creating specific steric blocks in hT2R receptors.

  • Combinatorial Libraries: Serving as a "scaffold diversity" tool to introduce leucine-like motifs into small molecule libraries.

This guide compares its performance against aromatic and other aliphatic amino-acid-derived isocyanates, providing validated protocols for high-throughput synthesis.

Chemical Profile & Technical Specifications[1][2][3][4][5]

Before integrating this reagent into a workflow, researchers must account for its specific reactivity profile, which differs from aromatic isocyanates due to the electron-donating alkyl effect of the leucine side chain.

Table 1: Technical Specifications

FeatureSpecificationApplication Note
IUPAC Name Ethyl 2-isocyanato-4-methylpentanoateDerived from L-Leucine
CAS Number 64505-10-8Verify stereochemistry (L-isomer vs. Racemic) before purchase.
Molecular Weight 185.22 g/mol --
Physical State Colorless to pale yellow liquidVolatile; handle in fume hood.
Reactivity Class Aliphatic IsocyanateLower electrophilicity than phenyl isocyanate; requires longer reaction times or catalysis (DBU/TEA).
Chirality (S)-Enantiomer (typically)Critical for diastereoselective synthesis.
Solubility DCM, THF, DMF, TolueneAvoid protic solvents (MeOH, Water) which cause decomposition to amines/ureas.

Comparative Analysis: Selecting the Right Isocyanate for SAR

In drug development, the choice of isocyanate dictates the physicochemical properties (LogP, tPSA) and binding affinity of the final urea/carbamate drug candidate.

Comparison: Leucine-Derived vs. Aromatic & Methionine-Derived Isocyanates

FeatureEthyl 2-Isocyanato-4-Methylvalerate (Leucine Analog)Ethyl 2-Isocyanato-3-Phenylpropionate (Phenylalanine Analog)Phenyl Isocyanate (Standard)
Side Chain Isobutyl (Aliphatic, Bulky)Benzyl (Aromatic, Planar)Phenyl (Aromatic, Small)
Lipophilicity High (Increases LogP)High (Increases LogP +

-stacking)
Moderate
Reactivity Moderate: Alkyl group donates electron density, making the -NCO carbon less electrophilic.High: Inductive effect of phenyl ring usually increases reactivity slightly.Very High: Conjugation makes -NCO highly susceptible to nucleophiles.
Metabolic Stability High: Resistant to rapid oxidative metabolism compared to some aromatics.Moderate: Benzylic position can be a metabolic soft spot.Low: Phenyl ring often prone to hydroxylation.
Primary Use Mimicking Leucine in peptidomimetics; increasing hydrophobic bulk without aromaticity.Mimicking Phenylalanine; introducing

-

interactions.
Simple capping group; non-chiral.

Scientist’s Insight: Use Ethyl 2-Isocyanato-4-Methylvalerate when your pharmacophore requires a hydrophobic pocket fill without the rigidity or electronic interference of an aromatic ring. It is the standard for introducing "flexible bulk."

Application I: Combinatorial Synthesis of Urea Libraries

The most robust application of this compound is in the "Scavenger-Assisted Parallel Synthesis" of urea libraries. In this workflow, the isocyanate is used in excess to drive the reaction with an amine to completion, followed by the removal of the excess isocyanate using a polymer-supported scavenger.

Experimental Protocol: Solution-Phase Urea Synthesis

Objective: Synthesize a library of L-Leucine-derived ureas with >95% purity without chromatographic purification.

Reagents:

  • Substrate: Primary or Secondary Amines (1.0 equiv).

  • Reagent: Ethyl 2-Isocyanato-4-Methylvalerate (1.2 – 1.5 equiv).

  • Scavenger Resin: Aminomethyl polystyrene or Tris(2-aminoethyl)amine polymer-bound (3.0 equiv relative to excess isocyanate).

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (0.1 mmol) in anhydrous DCM (1 mL) in a reaction vial.

  • Addition: Add Ethyl 2-Isocyanato-4-Methylvalerate (0.12 mmol, 1.2 equiv).

    • Note: If the amine is an HCl salt, add 1.2 equiv of Diisopropylethylamine (DIPEA) to desalt it in situ.

  • Incubation: Shake/stir at Room Temperature (RT) for 12–16 hours.

    • Validation: Check TLC or LC-MS. If starting amine remains, add 0.5 equiv more isocyanate and heat to 40°C.

  • Scavenging: Add the polymer-supported amine scavenger (approx. 50-100 mg, depending on loading). Shake for 4–6 hours.

    • Mechanism:[1] The scavenger amine reacts with the excess isocyanate to form a resin-bound urea, which is easily filtered off.

  • Filtration: Filter the mixture through a frit or Celite plug. Wash the resin with DCM (2 x 1 mL).

  • Concentration: Evaporate the solvent under reduced pressure (SpeedVac or Rotavap).

  • Result: The residue is the pure urea product.

Visualization: Scavenger-Assisted Workflow

The following diagram illustrates the logical flow of this purification-free synthesis.

UreaSynthesis Start Start: Amine Substrate (R-NH2) Reaction Reaction Mixture: Product Urea + Excess Isocyanate Start->Reaction Mix in DCM Reagent Add Excess Isocyanate (Leucine Analog) Reagent->Reaction Scavenger Add Scavenger Resin (Polymer-NH2) Reaction->Scavenger 12-16h RT Filtration Filtration Step Scavenger->Filtration Scavenging Complete Waste Solid Waste: Resin-Bound Urea Filtration->Waste Retentate (Solid) Product Final Product: Pure Leucine-Urea Derivative Filtration->Product Filtrate (Liquid)

Figure 1: Scavenger-assisted parallel synthesis workflow for high-purity urea libraries.

Application II: Peptidomimetic Drug Design

In the development of Peptide Deformylase (PDF) Inhibitors and bitter taste blockers, the amide bond is often replaced with a urea linkage to prevent enzymatic hydrolysis by proteases.

Mechanistic Insight: The "Leucine Isocyanate" moiety mimics the hydrophobic side chain of leucine but introduces a urea backbone. This modification:

  • Maintains Binding: The isobutyl group fits into hydrophobic pockets (e.g., S1' pocket of proteases).

  • Blocks Cleavage: The urea bond is chemically stable against standard proteases that cleave peptide bonds.

Experimental Data Summary (from Patent Literature):

  • Target: hT2R8 (Bitter Taste Receptor).[2]

  • Reaction: 1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-amine + Ethyl 2-isocyanato-4-methylvalerate.

  • Yield: ~50% (unoptimized), >85% (optimized with catalysis).

  • Outcome: The resulting urea effectively blocked bitter taste perception, validating the leucine analog's ability to engage the receptor.

Visualization: Reaction Mechanism

This diagram details the nucleophilic addition mechanism, highlighting the specific attack vector.

Mechanism Amine Nucleophile (R-NH2) TS Transition State (Tetrahedral Intermediate) Amine->TS Attack on Carbonyl C Iso Electrophile (Ethyl 2-isocyanato-4-methylvalerate) Iso->TS Product Product (Chiral Urea) TS->Product Proton Transfer

Figure 2: Nucleophilic addition mechanism forming the stable urea linkage.

Safety & Handling Protocols

As an isocyanate, Ethyl 2-Isocyanato-4-Methylvalerate is a sensitizer and lachrymator. Strict adherence to safety protocols is non-negotiable.

  • Moisture Sensitivity: Isocyanates react with water to form carbamic acids, which spontaneously decarboxylate to amines and CO2. Pressure buildup risk.

    • Protocol: Store under inert gas (Argon/Nitrogen) in a desiccator.

  • Quenching Spills: Do not wipe with water. Use a neutralizing solution:

    • Recipe: 50% Ethanol, 40% Water, 10% Concentrated Ammonia.

  • Inhalation Hazard: Always handle in a functioning fume hood.

References

  • Scavenger assisted combinatorial process for preparing libraries of urea and thiourea compounds.

    • Source: European Patent EP0816309A1.[3]

    • Relevance: Defines the parallel synthesis protocol using Ethyl 2-isocyanato-4-methylvaler
    • URL
  • Compounds that inhibit (block) bitter taste in compositions and use thereof.
  • Peptide Deformylase Inhibitors.

    • Source: World Intellectual Property Organiz
    • Relevance: Demonstrates the use of the compound in synthesizing enzyme inhibitors (Compound 253).[1]

    • URL
  • Santa Cruz Biotechnology Product Data: Ethyl 2-isocyanato-4-methylvalerate.

    • Source: SCBT.
    • Relevance: Verification of CAS 64505-10-8 and molecular weight d

Sources

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Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Ethyl 2-Isocyanato-4-Methylvalerate
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Ethyl 2-Isocyanato-4-Methylvalerate
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